bicyclo-PGE2
説明
Structure
3D Structure
特性
IUPAC Name |
(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348013 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74158-09-1 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo-PGE2: A Stable Metabolite with Potential Significance in Prostaglandin EP3 Receptor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptors (EP1-4). The transient nature of PGE2 in vivo presents significant challenges for its accurate quantification and the study of its long-term effects. Bicyclo-PGE2, a stable degradation product of PGE2 and its major metabolite, 13,14-dihydro-15-keto-PGE2, has emerged as a crucial tool in prostaglandin research.[1][2][3][4] Its stability makes it a reliable biomarker for endogenous PGE2 production, offering insights into inflammatory states and disease progression.[3] While primarily utilized as a surrogate marker, the structural similarity of this compound to PGE2 raises intriguing questions about its own potential biological activity, particularly as a ligand for the EP3 receptor, a key player in mediating PGE2's diverse and often opposing cellular effects. This technical guide provides a comprehensive overview of this compound, its established role in research, and explores its potential as a selective EP3 receptor agonist. We delve into its chemical properties, synthesis, and the signaling pathways associated with EP3 receptor activation. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of this compound and its interaction with prostaglandin receptors, alongside a curated summary of quantitative data to aid researchers in the field.
Introduction to this compound
This compound, with the chemical formula C20H30O4 and a molecular weight of 334.45 g/mol , is a chemically stable derivative of prostaglandin E2. It is formed in vivo through the degradation of PGE2 and its primary metabolite, 13,14-dihydro-15-keto-PGE2. The inherent instability of PGE2 and its metabolites makes direct measurement in biological samples unreliable. This compound, in contrast, is a stable compound, making it an excellent analyte for quantifying endogenous PGE2 synthesis and turnover. This has led to its widespread use as a biomarker in various research areas, including inflammation, cancer, and cardiovascular disease.
The significance of this compound extends beyond its role as a biomarker. Given its structural resemblance to PGE2, a potent ligand for all four EP receptor subtypes, it is plausible that this compound may possess intrinsic biological activity. The EP3 receptor, in particular, is a compelling target for investigation. The EP3 receptor is a Gi-coupled receptor, and its activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels, opposing the action of EP2 and EP4 receptors. This inhibitory signaling pathway is central to many of PGE2's physiological effects, including the regulation of smooth muscle contraction, neurotransmission, and platelet aggregation. The potential for this compound to act as a selective EP3 receptor agonist warrants thorough investigation, as it could represent a novel tool for dissecting the complex signaling networks of prostaglandins.
Chemical Properties and Synthesis
Chemical Structure
IUPAC Name: (Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid
CAS Number: 109826-53-1
Molecular Formula: C20H30O4
Molecular Weight: 334.45 g/mol
Synthesis of this compound
The synthesis of this compound is not as commonly performed as its isolation from biological samples for measurement. However, a synthetic route can be adapted from established methods for prostaglandin synthesis, such as the Corey synthesis. This landmark approach utilizes a bicyclo[2.2.1]heptane precursor to establish the correct stereochemistry of the cyclopentane (B165970) core.
A plausible synthetic workflow for this compound would involve the following key steps:
References
An In-depth Technical Guide to Bicyclo-PGE2: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a chemically stable end-product of the metabolic degradation of prostaglandin (B15479496) E2 (PGE2). Due to the inherent instability of the primary PGE2 metabolite, 13,14-dihydro-15-keto-PGE2, this compound serves as a crucial analyte for the reliable quantification of in vivo PGE2 biosynthesis and turnover. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. Detailed experimental protocols for its quantification in biological matrices are provided, alongside a discussion of its formation. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the roles of prostanoids in health and disease.
Chemical Structure and Properties
This compound, systematically named (5Z)-7-[(1R,3aS,7aS)-4-butyloctahydro-2,5-dioxo-1H-inden-1-yl]-5-heptenoic acid, is a C20 fatty acid derivative featuring a distinctive bicyclo[3.2.1]octane core structure. This rigid, bicyclic system is the result of an intramolecular cyclization of its precursor, 13,14-dihydro-15-keto-PGE2, which imparts significant chemical stability compared to other PGE2 metabolites.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₄ | [2] |
| Molecular Weight | 334.5 g/mol | [2] |
| CAS Number | 109826-53-1 | [2] |
| Formal Name | (5Z)-7-[(1R,3aS,7aS)-4-butyloctahydro-2,5-dioxo-1H-inden-1-yl]-5-heptenoic acid | |
| Synonyms | Bicyclo PGE2, 11-Deoxy-15-keto-13,14-dihydro-11β,16-cyclo-PGE2 | |
| Purity | ≥98% (commercially available) | |
| Formulation | Typically supplied as a solution in methyl acetate | |
| Solubility | DMF: >25 mg/ml, DMSO: >25 mg/ml, Ethanol: >30 mg/ml, PBS (pH 7.2): >1.4 mg/ml | |
| Storage Stability | ≥ 2 years at -20°C |
Chemical Synthesis
Biological Significance and Activity
The primary significance of this compound in a research context is its utility as a stable biomarker for PGE2 production. PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, PGE2 is rapidly metabolized in vivo to 13,14-dihydro-15-keto-PGE2, which is itself chemically unstable. This instability makes direct measurement of 13,14-dihydro-15-keto-PGE2 unreliable for assessing overall PGE2 synthesis. This compound, being the stable end-product of this metabolic pathway, provides a more accurate and reproducible measure of systemic PGE2 levels.
Currently, there is a notable lack of publicly available data on the direct biological activity of this compound. Comprehensive searches of the scientific literature did not yield quantitative data regarding its binding affinity (Kᵢ) for the prostaglandin E (EP) receptors (EP1, EP2, EP3, and EP4) or its functional potency (EC₅₀) in mediating intracellular signaling events such as changes in cyclic AMP (cAMP) or intracellular calcium levels. Its precursor, 13,14-dihydro-15-keto-PGE2, has been shown to have very low affinity for EP2 and EP4 receptors. Given that this compound is a further degradation product, it is generally presumed to be biologically inactive. However, the absence of data warrants caution, and future studies may yet reveal novel biological functions.
Metabolic Pathway of this compound Formation
The formation of this compound is the terminal step in a major metabolic pathway of PGE2. The following diagram illustrates this process.
Caption: Metabolic pathway of PGE2 to the stable metabolite, this compound.
Experimental Protocols for Quantification
The quantification of this compound in biological samples such as plasma, urine, and cell culture supernatants is a key application in prostanoid research. The two most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high selectivity and sensitivity.
3.1.1. Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice and spike with a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step (or diluted urine) onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute this compound with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored.
-
Quantification by ELISA
ELISA is a high-throughput and cost-effective method for quantifying this compound, particularly when a large number of samples need to be analyzed. Commercially available kits are widely used.
3.2.1. General ELISA Protocol (Competitive Assay)
-
Sample Preparation: Samples are typically purified using a C18 SPE column as described for the LC-MS/MS method to remove interfering substances.
-
Assay Procedure:
-
Add standards, controls, and purified samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add a fixed amount of this compound conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and a specific monoclonal antibody against this compound to each well.
-
Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the enzyme-conjugated this compound for the limited number of antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: The intensity of the signal is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the signal from the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their signal on the standard curve.
Experimental Workflow for this compound Quantification
The following diagram outlines a general workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
This compound is a stable and reliable biomarker for the assessment of PGE2 production in vivo. Its chemical properties make it an ideal analyte for quantification using sensitive and specific methods such as LC-MS/MS and ELISA. While there is currently a lack of evidence for its direct biological activity, its importance in clinical and preclinical research as a surrogate for PGE2 levels is well-established. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to accurately measure this compound and, by extension, gain insights into the complex roles of PGE2 in health and disease. Future research may uncover novel biological functions of this terminal metabolite, further expanding its significance in the field of eicosanoid research.
References
An In-depth Technical Guide on the Formation of bicyclo-PGE2 from 13,14-dihydro-15-keto-PGE2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes. Its rapid in vivo metabolism to 13,14-dihydro-15-keto-PGE2, a more stable but still transient metabolite, necessitates reliable methods for assessing PGE2 biosynthesis. This technical guide provides a comprehensive overview of the non-enzymatic conversion of 13,14-dihydro-15-keto-PGE2 to the chemically stable bicyclo-PGE2. Due to the inherent instability of 13,14-dihydro-15-keto-PGE2, its quantification as this compound is a recommended strategy for accurately estimating PGE2 production in biological systems.[1][2] This guide details the underlying chemical principles, reaction kinetics, and a standardized experimental protocol for this conversion, along with modern analytical techniques for the precise quantification of this compound.
Introduction
Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway, plays a pivotal role in inflammation, pain, fever, and cancer.[3] However, its short biological half-life of approximately 1.5 minutes presents a significant challenge for direct measurement in biological matrices.[4] The primary plasma metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, has a longer half-life of about 9 minutes but is also prone to degradation, making it an unreliable biomarker for PGE2 production.[4]
This metabolite undergoes a non-enzymatic, base-catalyzed intramolecular cyclization to form 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2, commonly referred to as this compound.[5][6] This stable derivative allows for more accurate and reproducible quantification, serving as a reliable surrogate marker for in vivo PGE2 biosynthesis.[2] Understanding the kinetics and optimizing the conversion of 13,14-dihydro-15-keto-PGE2 to this compound is therefore crucial for researchers in various fields, including pharmacology, clinical chemistry, and drug development.
Chemical Transformation and Kinetics
The conversion of 13,14-dihydro-15-keto-PGE2 to this compound is a chemical rearrangement reaction. This process is dependent on several factors, primarily pH, temperature, and the presence of albumin.[5] The decomposition of 13,14-dihydro-15-keto-PGE2 follows first-order reaction kinetics.[5]
Under neutral conditions and in the absence of albumin, 13,14-dihydro-15-keto-PGE2 can dehydrate to form 13,14-dihydro-15-keto-PGA2.[4][5] However, at an elevated pH or in the presence of albumin, the cyclization to this compound is the favored reaction pathway.[5] Albumin acts as a catalyst, accelerating the decomposition of 13,14-dihydro-15-keto-PGE2 and promoting the formation of the bicyclo product.[4][5]
Quantitative Data on Reaction Parameters
While specific rate constants are not extensively reported in recent literature, the foundational work by Fitzpatrick et al. (1980) provides a basis for understanding the influence of various factors on the stability of 13,14-dihydro-15-keto-PGE2. The following table summarizes the qualitative and semi-quantitative effects of pH, temperature, and albumin on the formation of this compound.
| Parameter | Condition | Effect on 13,14-dihydro-15-keto-PGE2 Stability | Promotion of this compound Formation | Reference |
| pH | Neutral (in absence of albumin) | Decomposition suspended, formation of 13,14-dihydro-15-keto-PGA2 | Minimal | [5] |
| Elevated | Accelerated decomposition | Promoted | [5] | |
| Temperature | Increased | Accelerated decomposition | Promoted (in conjunction with elevated pH or albumin) | [5] |
| Albumin | Presence (at or near neutrality) | Accelerated decomposition | Promoted | [4][5] |
Experimental Protocols
This section provides a detailed methodology for the conversion of 13,14-dihydro-15-keto-PGE2 to this compound and its subsequent quantification.
Base-Catalyzed Conversion of 13,14-dihydro-15-keto-PGE2 to this compound
This protocol is designed for the chemical conversion of purified 13,14-dihydro-15-keto-PGE2 or for treating biological samples to convert the endogenous metabolite.
Materials:
-
13,14-dihydro-15-keto-PGE2 standard
-
Biological sample (e.g., plasma, urine, cell culture supernatant)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate (B1210297)
-
Water (HPLC-grade)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Sample Preparation: To a known volume of the biological sample or a solution of the 13,14-dihydro-15-keto-PGE2 standard, add the internal standard.
-
Base Treatment: Adjust the pH of the solution to >10 by adding 1 M NaOH.
-
Incubation: Incubate the sample at an elevated temperature (e.g., 37-50°C) for a defined period (e.g., 30-60 minutes) to facilitate the cyclization reaction. The optimal time and temperature should be determined empirically for specific applications.
-
Neutralization: After incubation, neutralize the sample by adding 1 M HCl to bring the pH to ~7.0.
-
Extraction: Extract the this compound from the aqueous sample using a mixture of hexane and ethyl acetate (1:1, v/v). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase. Repeat the extraction for quantitative recovery.
-
Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the evaporated and reconstituted organic extract onto the cartridge.
-
Wash the cartridge with water and then a low percentage of methanol in water to remove polar impurities.
-
Elute the this compound with a higher concentration of methanol or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the purified extract under a stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for analysis.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid, is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and its deuterated internal standard.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard in the same matrix as the samples.
-
Sample Analysis: Inject the reconstituted sample extracts and calibration standards into the LC-MS/MS system.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling and Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stable Surrogate: A Technical Guide to Bicyclo-PGE2 for In Vivo Prostaglandin E2 Synthesis Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate in vivo measurement of PGE2 synthesis is therefore critical for understanding its role in disease and for the development of novel therapeutics targeting its pathway. However, the inherent instability of PGE2 and its primary metabolites presents a significant analytical challenge. This technical guide provides an in-depth exploration of the use of bicyclo-PGE2, a stable downstream metabolite, as a reliable surrogate for tracking in vivo PGE2 synthesis. We will delve into the underlying biochemistry, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in the field.
The Rationale for this compound as a Biomarker
The direct measurement of PGE2 in biological fluids is hampered by its short half-life, estimated to be less than a minute in circulation.[1] It is rapidly metabolized in the lungs and other tissues. The primary plasma metabolite, 13,14-dihydro-15-keto-PGE2, is also unstable, making it an unreliable marker for quantifying systemic PGE2 production.[1][2][3]
This is where this compound proves invaluable. It is a stable, base-catalyzed breakdown product of 13,14-dihydro-15-keto-PGE2.[2][3][4] Due to the instability of its precursor, quantifying this compound provides a more accurate and reproducible estimation of in vivo PGE2 biosynthesis and metabolism.[2][3]
PGE2 Synthesis and Metabolism Pathway
The synthesis of PGE2 begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6][7][8] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[5]
Once synthesized, PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each triggering different downstream signaling cascades.[9][10][11][12]
The catabolism of PGE2 is a rapid process initiated by the oxidation of the 15-hydroxyl group, followed by the reduction of the 13,14 double bond to form 13,14-dihydro-15-keto-PGE2. This unstable metabolite then undergoes a non-enzymatic conversion to the chemically stable this compound, which can be reliably measured in various biological matrices.
PGE2 Synthesis and Metabolism to this compound
Caption: Metabolic pathway from arachidonic acid to the stable biomarker this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to PGE2, its metabolites, and the analytical methods for their detection.
Table 1: Stability of PGE2 and its Metabolites
| Compound | Half-life in Circulation | Stability | Comments |
| PGE2 | < 1 minute[1] | Highly Unstable | Rapidly cleared, primarily by the lungs. |
| 13,14-dihydro-15-keto-PGE2 | ~9 minutes (in dogs)[1] | Unstable | Prone to degradation, making it an unreliable analyte.[2][3] |
| This compound | - | Stable | A chemically stable end-product suitable for quantification.[2][3][4] |
Table 2: Performance Characteristics of Analytical Methods for this compound
| Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Sample Types | Key Advantages | Key Limitations |
| LC-MS/MS | LOD: ~20 pg/mL[13] | Plasma, Serum, Urine, Tissues | High sensitivity and specificity. Considered the "gold standard". | Requires specialized equipment and expertise. |
| ELISA | Sensitivity: ~13 pg/mL to 0.1386 ng/mL | Plasma, Serum, Urine, Cell Culture Supernatants | High-throughput, relatively simple to perform. | Potential for cross-reactivity with other prostaglandins. |
Experimental Protocols
Accurate measurement of this compound requires meticulous attention to sample collection, preparation, and analysis. Below are detailed methodologies for the key experiments.
Experimental Workflow for In Vivo this compound Measurement
Caption: A typical experimental workflow for the quantification of this compound.
Detailed Methodology: this compound Measurement in Plasma by LC-MS/MS
This protocol is a composite based on established methods for eicosanoid analysis.
1. Sample Collection and Initial Processing:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 500 µL aliquot of plasma, add an internal standard (e.g., deuterated this compound) to account for extraction losses and matrix effects.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the plasma sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove interfering substances.
-
Elute the this compound and internal standard with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
PGE2 Signaling Pathways
Understanding the downstream effects of PGE2 is crucial for contextualizing the data obtained from this compound measurements. PGE2 signals through four distinct EP receptors, each coupled to different G-proteins and intracellular signaling pathways.
PGE2 Receptor Signaling Pathways
Caption: Downstream signaling pathways activated by PGE2 binding to its EP receptors.
Conclusion
The use of this compound as a surrogate marker has revolutionized our ability to study the role of PGE2 in health and disease. Its chemical stability overcomes the significant challenges posed by the lability of PGE2 and its primary metabolites, enabling reliable and reproducible quantification of systemic PGE2 synthesis. By employing robust analytical techniques like LC-MS/MS and following meticulous experimental protocols, researchers can gain valuable insights into the complex biology of this potent lipid mediator. This technical guide provides a foundational framework for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of PGE2-mediated processes and the development of novel therapeutic interventions.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. abcam.com [abcam.com]
- 5. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 12. LIPID MAPS [lipidmaps.org]
- 13. academic.oup.com [academic.oup.com]
The Metabolic Journey of Prostaglandin E2: A Technical Guide to the Formation of Bicyclo-PGE2
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2), a pivotal lipid mediator derived from arachidonic acid, plays a complex role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its potent and often transient signaling necessitates tight regulatory control, including rapid metabolic inactivation. A key aspect of this regulation is its conversion to the stable, yet biologically inert, metabolite, bicyclo-PGE2. This technical guide provides an in-depth exploration of the metabolic fate of PGE2 to this compound, offering a comprehensive resource for researchers in the field. We will delve into the enzymatic and non-enzymatic steps of this pathway, present quantitative data on the transformation, detail experimental protocols for its study, and visualize the key processes.
The Metabolic Cascade: From Active Mediator to Stable Metabolite
The metabolic transformation of PGE2 to this compound is a two-step process involving an initial enzymatic conversion followed by a non-enzymatic chemical rearrangement.
Step 1: Enzymatic Conversion to an Unstable Intermediate
The primary and rate-limiting step in the catabolism of PGE2 is its oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme catalyzes the conversion of the biologically active PGE2 to 15-keto-PGE2 . Subsequently, the double bond between carbons 13 and 14 is reduced by 15-oxoprostaglandin Δ13-reductase , yielding the unstable intermediate, 13,14-dihydro-15-keto-prostaglandin E2 (PGEM) .
Step 2: Non-Enzymatic Conversion to this compound
The intermediate, 13,14-dihydro-15-keto-PGE2, is chemically unstable and readily undergoes a non-enzymatic, base-catalyzed intramolecular cyclization to form the stable end-product, This compound . This spontaneous degradation is a critical factor in the analysis of PGE2 metabolism, as the instability of 13,14-dihydro-15-keto-PGE2 makes its direct quantification unreliable. Consequently, the measurement of the stable this compound serves as a robust and accurate indicator of in vivo PGE2 biosynthesis and metabolism.
The following diagram illustrates the metabolic pathway from PGE2 to this compound:
Quantitative Aspects of this compound Formation
The conversion of 13,14-dihydro-15-keto-PGE2 to this compound follows first-order reaction kinetics and is significantly influenced by several factors, including pH, temperature, and the presence of albumin[1].
| Parameter | Influence on Conversion of 13,14-dihydro-15-keto-PGE2 to this compound | Reference |
| pH | The rate of degradation of 13,14-dihydro-15-keto-PGE2 is pH-dependent. Cyclization to this compound is favored at elevated pH.[1] At neutral or acidic pH, the formation of 13,14-dihydro-15-keto-PGA2 can be a competing degradation pathway. | [1][2] |
| Temperature | The decomposition of 13,14-dihydro-15-keto-PGE2 is temperature-dependent, with higher temperatures accelerating the reaction rate. | [1] |
| Albumin | Albumin quantitatively accelerates the decomposition of 13,14-dihydro-15-keto-PGE2 and qualitatively promotes the formation of this compound, even at or near neutral pH.[1] | [1][2] |
Due to the inherent instability of 13,14-dihydro-15-keto-PGE2, with a plasma half-life of approximately 9 minutes in canines, direct measurement is challenging.[3] Therefore, quantifying the stable this compound is the recommended approach for estimating PGE2 production in biological systems.
Experimental Protocols
Accurate quantification of this compound is crucial for understanding the dynamics of PGE2 metabolism. The following outlines a general workflow for the analysis of this compound in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.
1. Sample Collection and Handling
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Processing: To prevent ex vivo formation or degradation of prostaglandins, process the blood immediately. Centrifuge at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
2. Conversion of 13,14-dihydro-15-keto-PGE2 to this compound
-
Base Treatment: To ensure all 13,14-dihydro-15-keto-PGE2 is converted to the stable this compound for accurate quantification, a base treatment step is employed. A common method involves the addition of a strong base, such as potassium hydroxide, to the plasma sample and incubation at a controlled temperature.
-
Neutralization: Following the base-induced conversion, the sample must be neutralized with an acid (e.g., formic acid) to prepare it for extraction.
3. Solid-Phase Extraction (SPE)
-
Purpose: To clean up the sample and concentrate the analyte of interest.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the neutralized plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the this compound with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Internal Standard: A deuterated internal standard of this compound should be added to the sample before extraction to account for any sample loss during processing and for accurate quantification.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a reverse-phase C18 column to separate this compound from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard need to be optimized for the instrument being used.
-
The following diagram outlines the experimental workflow for this compound quantification:
Biological Significance and Signaling
PGE2 Signaling
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.
-
EP1: Coupled to Gq, leading to increased intracellular calcium levels and subsequent cellular responses.
-
EP2 and EP4: Coupled to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
-
EP3: Primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.
The following diagram illustrates the signaling pathways of PGE2:
Biological Activity of this compound and its Precursors
Current scientific literature indicates that This compound is a biologically inactive metabolite . Its formation represents a terminal step in the inactivation of PGE2.
In contrast, the immediate precursor, 13,14-dihydro-15-keto-PGE2 , while significantly less potent than PGE2, has been shown to possess some biological activity. However, it does not bind effectively to the EP2 and EP4 receptors.[4][5] Another upstream metabolite, 15-keto-PGE2 , has been suggested to act as a biased or partial agonist at EP receptors, potentially playing a role in the termination of PGE2-evoked signaling.[6] This highlights the nuanced regulation within the PGE2 metabolic cascade, where intermediate metabolites may still retain some signaling capabilities before their final conversion to inactive products.
Conclusion
The metabolic conversion of PGE2 to this compound is a crucial pathway for the termination of its potent biological activities. Understanding the enzymatic and non-enzymatic steps, the factors influencing the conversion, and the appropriate analytical methodologies for its quantification is essential for researchers investigating the roles of PGE2 in health and disease. The stability of this compound makes it an invaluable biomarker for assessing in vivo PGE2 production, providing a reliable tool for preclinical and clinical studies. This technical guide provides a foundational understanding for professionals in the field, enabling more accurate and insightful research into the complex world of prostaglandin metabolism and signaling.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo-Prostaglandin E2: A Comprehensive Technical Guide to its Role as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and is implicated in the pathogenesis of a wide range of diseases, including cancer and chronic inflammatory conditions. However, its short half-life in circulation presents challenges for its direct measurement as a reliable biomarker. Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a stable, downstream metabolite of PGE2 and its initial breakdown product, 13,14-dihydro-15-keto-PGE2. Due to its stability, this compound is emerging as a more dependable biomarker for assessing systemic PGE2 production. This technical guide provides an in-depth overview of this compound, its formation, quantification, and its potential as a disease biomarker, with a focus on applications in research and drug development.
Formation and Metabolism of this compound
PGE2 is enzymatically converted in the body to 13,14-dihydro-15-keto-PGE2. This metabolite is chemically unstable and undergoes further non-enzymatic conversion to form the more stable this compound.[1] This process makes the quantification of this compound a robust method for estimating the in vivo biosynthesis of PGE2.[1]
Below is a diagram illustrating the formation pathway of this compound.
This compound as a Disease Biomarker
Elevated levels of PGE2 are associated with numerous pathological conditions. Consequently, this compound, as a stable indicator of PGE2 production, holds significant promise as a biomarker in various diseases.
Cancer
Increased PGE2 production is a hallmark of several cancers, promoting tumor growth, angiogenesis, and immunosuppression.[2][3] One study involving 41 patients with maxillofacial carcinomas found significantly higher plasma this compound levels compared to healthy controls, suggesting its potential as a cancer biomarker.[4] While specific quantitative data is limited in the publicly available literature, the established link between PGE2 and cancer progression underscores the rationale for investigating this compound in various malignancies.
Inflammatory Diseases
Chronic inflammation is a key driver of many diseases, and PGE2 is a central mediator in this process.[5][6] While direct evidence for this compound in specific inflammatory diseases is still emerging, the fundamental role of PGE2 in conditions like rheumatoid arthritis and inflammatory bowel disease suggests that this compound could serve as a valuable biomarker for disease activity and therapeutic response.
Quantitative Data on this compound Levels
The available quantitative data for this compound is currently limited. However, the Human Metabolome Database reports a normal concentration in the blood of healthy adults. Further research is needed to establish reference ranges in various disease states.
| Biological Matrix | Condition | Analyte | Concentration | Reference |
| Blood | Normal (Adult) | This compound | 0.000039 +/- 0.000002 uM | [7] |
| Plasma | Maxillofacial Carcinoma | This compound | Significantly higher than controls | [4] |
Experimental Protocols for this compound Quantification
The gold standard for the quantification of prostaglandins (B1171923) and their metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[8][9] Below is a detailed methodology for the analysis of this compound in plasma samples, synthesized from established protocols for prostaglandin analysis.
Sample Preparation
Proper sample handling is critical to prevent ex vivo prostaglandin synthesis.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin).[10]
-
Plasma Separation : Immediately centrifuge the blood at 4°C to separate the plasma.[10]
-
Storage : Store plasma samples at -80°C until analysis.[10]
-
Solid-Phase Extraction (SPE) :
-
Thaw plasma samples on ice.
-
Acidify the plasma to pH 3-4 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with a binary solvent system, such as:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient : A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the analyte.
-
Flow Rate : A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume : 5-20 µL.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is used for prostaglandins.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and a deuterated internal standard (e.g., this compound-d4) must be determined and optimized.
-
Quantification : Quantification is achieved by creating a standard curve using known concentrations of a this compound standard and an internal standard.
-
Below is a diagram of the experimental workflow.
PGE2 Signaling Pathway
Understanding the signaling pathway of the parent compound, PGE2, is crucial for interpreting the significance of elevated this compound levels. PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[11] Activation of these receptors triggers various downstream signaling cascades that are involved in inflammation, cell proliferation, and immune modulation.[2][11]
The following diagram illustrates the major signaling pathways activated by PGE2.
Conclusion and Future Directions
This compound is a promising biomarker for assessing systemic PGE2 production, offering greater stability and reliability compared to its parent compound. While preliminary evidence suggests its utility in cancer, further large-scale clinical studies are imperative to validate its diagnostic and prognostic value across a spectrum of diseases, including various cancers and chronic inflammatory conditions. The development and standardization of robust and sensitive LC-MS/MS assays for this compound are crucial for its widespread adoption in clinical and research settings. As our understanding of the role of PGE2 in disease pathogenesis continues to grow, this compound is poised to become an invaluable tool for researchers and drug development professionals in the quest for novel diagnostics and targeted therapies.
References
- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2 and PGE2-dependent immunomodulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Bicyclo-PGE2 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of bicyclo-prostaglandin E2 (bicyclo-PGE2) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable derivative of the primary circulating metabolite of prostaglandin (B15479496) E2 (PGE2), 13,14-dihydro-15-keto-PGE2 (PGEM). Due to the instability of PGEM, measuring its stable bicyclo-form provides a more reliable method for assessing in vivo PGE2 biosynthesis.[1][2] The protocol described herein includes crucial plasma sample collection and handling procedures, a robust solid-phase extraction (SPE) method for sample cleanup and concentration, and optimized LC-MS/MS parameters for accurate quantification.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a multitude of physiological and pathological processes, including inflammation, pain, fever, and cancer.[3] Direct measurement of PGE2 in plasma is often unreliable due to its short half-life.[4] Instead, quantification of its metabolites is the preferred approach. The principal circulating metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (PGEM), is also unstable.[1][2] However, under alkaline conditions, PGEM and its degradation products are uniformly converted to a single, stable compound: 11-deoxy-13,14-dihydro-15-keto-11β,16ε-cyclo PGE2, commonly known as bicyclo-PGEM or this compound.[1] This makes this compound an excellent and reliable biomarker for assessing systemic PGE2 production.[2][4]
This document outlines a validated methodology for the extraction and quantification of this compound from plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for accurate and reproducible measurements.
Signaling Pathway of PGE2
PGE2 exerts its biological functions by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger various downstream signaling cascades, such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which in turn regulate cellular processes like proliferation, inflammation, and immune responses.[3][5] The cyclooxygenase-2 (COX-2) enzyme is a key catalyst in the synthesis of PGE2, particularly in inflammatory conditions and cancer.[3]
Caption: Simplified PGE2 signaling pathway via EP receptors.
Experimental Protocols
Plasma Sample Collection and Handling
Optimal processing of plasma samples is critical for obtaining reproducible results.[6] The following steps are mandatory:
-
Patient Preparation: The patient should rest for at least 30 minutes before blood collection.
-
Blood Draw:
-
Avoid prolonged venous occlusion.
-
Use a consistent needle diameter for all draws.
-
Collect whole blood into pre-cooled tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.[6]
-
-
Processing:
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Immediately transfer the plasma supernatant to clean polypropylene (B1209903) tubes.
-
-
Storage: Samples must be stored at -70°C or lower and should be thawed only once before analysis.[6]
Conversion of PGEM to this compound
Prior to extraction, the unstable PGEM in the plasma must be converted to the stable this compound form.
-
Thaw plasma samples on ice.
-
Add a deuterated internal standard (e.g., this compound-d4) to each plasma sample.
-
Induce conversion by alkalinization of the plasma. This is achieved by adding a specific volume of a basic solution (e.g., 1N NaOH) and incubating at a controlled temperature.[1] (Note: The exact conditions for alkalinization should be optimized, but a common approach involves incubation at 37-60°C for 30-60 minutes).
-
Neutralize the sample with an acid (e.g., 1N HCl or formic acid) to a pH suitable for solid-phase extraction.[7]
Solid-Phase Extraction (SPE)
SPE is used to clean up the sample and concentrate the analyte. A mixed-mode or reversed-phase SPE cartridge is typically used.
References
- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of bicyclo-PGE2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a stable metabolite of prostaglandin (B15479496) E2 (PGE2) and its downstream product, 13,14-dihydro-15-keto-PGE2.[1] Due to the instability of these parent compounds, quantifying this compound can serve as a reliable method to estimate the biosynthesis and metabolism of PGE2 in vivo.[1] PGE2 is a critical lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2] It exerts its effects through a complex signaling network initiated by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3][4] Given its role as a stable marker, the accurate measurement of this compound in biological matrices is of significant interest for researchers in various fields.
This document provides a detailed protocol for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5]
Signaling Pathway of Prostaglandin E2
The biological activity of PGE2, and by extension the relevance of its metabolite this compound, is dictated by its interaction with four receptor subtypes (EP1-EP4), each coupled to a distinct G-protein and downstream signaling cascade.[3][6] This intricate network allows PGE2 to elicit diverse and sometimes opposing cellular responses.[3]
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is adapted from established methods for PGE2 quantification and should be validated for the specific biological matrix of interest.[7][8]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of biological fluid (e.g., plasma, cell culture supernatant), add 20 µL of an internal standard solution (e.g., this compound-d4 or PGE2-d4 at 100 ng/mL).[7]
-
Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.[7]
-
Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution. Vortex for 1 minute.[7]
-
Centrifuge at 4°C to separate the phases. Transfer the upper organic phase to a clean tube.[7]
-
Repeat the extraction twice more, combining the organic phases.[7]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the dried extract in 200 µL of a suitable solvent, such as methanol/10 mM ammonium (B1175870) acetate buffer, pH 8.5 (1:3, v/v), for LC-MS/MS analysis.[7]
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series, Shimadzu LC-10A, or equivalent |
| Column | Phenomenex Luna Phenyl-Hexyl (2 x 150 mm, 3 µm) or equivalent C18 column[7][8] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 8.5 (or 0.1% Formic Acid in Water)[7][8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient | Linear gradient from 20% to 90% Mobile Phase B over 10-15 minutes |
| Flow Rate | 200-400 µL/min[7] |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | API 4000, Agilent 6495 Triple Quadrupole, or equivalent |
| Ionization Mode | Negative Ion Electrospray (ESI-)[7] |
| Source Temperature | 350-600 °C[7] |
| Ion Spray Voltage | -4200 V[7] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification
This compound has the same molecular formula (C20H30O4) and molecular weight (334.45 g/mol ) as PGE2.[9][10] Therefore, the deprotonated molecule [M-H]⁻ will have an m/z of 333.4. The product ions for this compound have not been extensively reported. It is recommended to perform a product ion scan on a this compound standard to determine the most abundant and specific fragment ions. Based on the fragmentation of PGE2, potential transitions to monitor are proposed below.[7][8]
Table 3: Proposed MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 333.4 | To be determined | -20 to -30 | A product ion scan is required to identify optimal transitions. |
| PGE2 (for reference) | 351.2 -> 333.2 | 271.2 | -22 | Corresponds to [M-H-H₂O-CO₂]⁻[7] |
| PGE2 (for reference) | 351.2 -> 333.2 | 189.5 | -25 | More specific transition, corresponds to side-chain loss[8] |
| This compound-d4 (I.S.) | 337.4 | To be determined | -20 to -30 | Product ions should be shifted by +4 Da from the native compound. |
| PGE2-d4 (I.S.) | 355.2 -> 337.2 | 275.2 | -22 | Deuterated internal standard for PGE2[7] |
Experimental Workflow
The overall process for the quantification of this compound is depicted in the following workflow diagram.
Data Presentation and Method Performance
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).
Table 4: Representative Method Performance (Based on PGE2 Assays)
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Calibration Range | 0.1 - 500 ng/mL[7] | Dependent on application |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | S/N > 10; Accuracy & Precision within 20% |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Extraction Recovery | > 80% | Consistent across concentration range |
Conclusion
This application note provides a comprehensive protocol for the measurement of this compound by LC-MS/MS. While this compound is a stable and important surrogate marker for PGE2 activity, the development of a robust analytical method requires careful optimization, particularly of the mass spectrometric parameters. By adapting established protocols for related prostaglandins (B1171923) and performing thorough validation, researchers can achieve accurate and reliable quantification of this key metabolite, facilitating a deeper understanding of the cyclooxygenase pathway in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C20H30O4 | CID 5283043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Commercially Available bicyclo-PGE2 ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal bioactive lipid mediator derived from arachidonic acid, is a key player in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate quantification of PGE2 in biological samples is therefore critical for advancing research in these areas. Bicyclo-PGE2 is a stable degradation product of the unstable 13,14-dihydro-15-keto-PGE2, the primary metabolite of PGE2 in vivo. Measuring this compound provides a reliable estimate of PGE2 production. This document provides detailed application notes and protocols for the validation and use of commercially available this compound Enzyme-Linked Immunosorbent Assay (ELISA) kits. These kits are typically based on the competitive ELISA format.
Assay Principle
The this compound ELISA is a competitive immunoassay. In this format, PGE2 present in a sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a monoclonal antibody. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. Following a wash step to remove unbound reagents, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of PGE2 in the sample is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of PGE2.[1]
Validation of Commercially Available Kits
The performance of a this compound ELISA kit is determined by several key validation parameters. Below is a summary of typical performance characteristics compiled from various commercially available kits.
Data Presentation
Table 1: Intra-Assay Precision
This parameter assesses the reproducibility of results within a single assay run. Multiple samples of known concentrations are tested in replicates on the same plate.
| Kit/Source Reference | Sample Type | Mean Concentration (pg/mL) | Standard Deviation | Coefficient of Variation (CV%) |
| Kit A | Low Control | 234 | 21 | 9.0 |
| Kit A | Medium Control | 895 | 45 | 5.0 |
| Kit A | High Control | 1456 | 89 | 6.1 |
| Kit B | 3 samples of known concentration | - | - | <8% |
| Kit C | 3 samples (low, middle, high) | - | - | <10% |
| Kit D | - | - | - | <8% |
Data compiled from representative commercially available PGE2 ELISA kit manuals.[2][3][4]
Table 2: Inter-Assay Precision
This parameter evaluates the reproducibility of results between different assay runs. The same samples are tested on different plates on different days.
| Kit/Source Reference | Sample Type | Mean Concentration (pg/mL) | Standard Deviation | Coefficient of Variation (CV%) |
| Kit A | Low Control | 253 | 33 | 12.9 |
| Kit A | Medium Control | 835 | 82 | 9.9 |
| Kit A | High Control | 1331 | 120 | 9.0 |
| Kit B | 3 samples of known concentration | - | - | <10% |
| Kit C | 3 samples (low, middle, high) | - | - | <12% |
| Kit D | - | - | - | <10% |
Data compiled from representative commercially available PGE2 ELISA kit manuals.[2][3][4]
Table 3: Recovery
Recovery experiments determine the accuracy of the assay by measuring the amount of known analyte that can be recovered from a sample matrix. Samples are spiked with a known concentration of PGE2 and the percentage of the spiked amount that is measured is calculated.
| Sample Matrix | Kit/Source Reference | Recovery Range (%) | Average Recovery (%) |
| Serum | Kit A | 86-114 | 97 |
| Serum | Kit B | 80-96 | 88 |
| EDTA Plasma | Kit A | 82-108 | 93 |
| EDTA Plasma | Kit B | 82-98 | 90 |
| Heparin Plasma | Kit A | 81-111 | 94 |
| Heparin Plasma | Kit B | 80-95 | 87 |
| Cell Culture Media | Kit A | 84-106 | 97 |
| Urine | Kit A | 81-111 | 99 |
Data compiled from representative commercially available PGE2 ELISA kit manuals.[2]
Table 4: Cross-Reactivity
Cross-reactivity assesses the specificity of the antibody by measuring its binding to related molecules.
| Compound | % Cross-Reactivity |
| PGE2 | 100 |
| PGE1 | Minimal |
| PGA1 | Minimal |
| PGA2 | Minimal |
| PGB2 | Minimal |
| 6-keto-PGF1α | Minimal |
| PGF2α | Minimal |
| 13,14-dihydro-15-keto-PGE2 | Minimal |
| Thromboxane B2 | Minimal |
| Arachidonic Acid | Minimal |
Data from a representative monoclonal antibody-based PGE2 ELISA.[5] Many kits state no significant cross-reactivity with analogues was observed.[2][3][4][6]
Experimental Protocols
The following is a generalized protocol for a competitive this compound ELISA. It is essential to refer to the specific manual of the kit you are using, as protocols may vary.
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum: Collect whole blood and allow it to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][6]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][6]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 20 minutes at 4°C to remove cellular debris. Assay immediately or aliquot and store at -80°C.
-
Tissue Homogenates: Mince tissue and rinse with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS (e.g., 1g of tissue in 9 mL of PBS). Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Further purification using solid-phase extraction may be necessary.
Assay Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve. The concentration range will vary between kits but is often in the range of 31.25 pg/mL to 2000 pg/mL.[4][7]
-
Sample Addition: Add a specific volume (typically 50 µL) of standards and samples to the appropriate wells of the antibody-coated microplate.[3][4]
-
Competitive Reaction: Add the enzyme-conjugated PGE2 to each well. This is followed by the addition of the anti-PGE2 antibody. Incubate the plate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature).[3]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer. This removes any unbound reagents.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light. A color change will develop.
-
Stopping the Reaction: Add the stop solution to each well. This will stop the enzymatic reaction and change the color of the solution.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each set of replicate standards and samples. Plot a standard curve of the mean absorbance versus the concentration of the standards. Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
Visualizations
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors couple to different intracellular signaling cascades, leading to varied cellular responses.
Caption: Prostaglandin E2 (PGE2) signaling pathways mediated by EP receptors.
Experimental Workflow for this compound Competitive ELISA
The following diagram illustrates the key steps in a typical competitive ELISA for the quantification of this compound.
Caption: Generalized workflow for a this compound competitive ELISA.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. ELISA Kit for Prostaglandin E2 (PGE2) | CEA538Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. Mouse PGE2 ELISA Kit [ABIN6969654] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 5. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. file.elabscience.com [file.elabscience.com]
Protocol for Bicyclo-PGE2 Radioimmunoassay (RIA) in Biological Fluids
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate quantification of PGE2 in biological fluids is crucial for understanding its role in disease and for the development of novel therapeutics. However, PGE2 has a very short half-life in circulation, making its direct measurement unreliable. PGE2 is rapidly metabolized to 15-keto-13,14-dihydro-PGE2 (PGEM), which is also unstable.
To overcome this limitation, a robust method has been developed that involves the conversion of these unstable metabolites into a single, stable derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE2, commonly referred to as bicyclo-PGE2 or bicyclo-PGEM. This stable compound can then be accurately quantified using a competitive radioimmunoassay (RIA). This document provides a detailed protocol for the determination of this compound in various biological fluids.
Principle of the Assay
The this compound RIA is a competitive immunoassay. In this assay, a known amount of radiolabeled this compound (tracer) competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radiolabeled tracer that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. After separation of the antibody-bound (bound) and unbound (free) tracer, the radioactivity of the bound fraction is measured. The concentration of this compound in the unknown samples is then determined by comparing the results to a standard curve.
Signaling Pathway of Prostaglandin E2
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a diverse range of cellular responses.
Caption: PGE2 signaling through its four receptor subtypes.
Materials and Reagents
-
This compound RIA Kit (e.g., from the Institute of Isotopes Co., Ltd., Budapest, Hungary, or equivalent) containing:
-
This compound Antiserum
-
¹²⁵I-labeled this compound Tracer
-
This compound Standard
-
Assay Buffer
-
Precipitating Reagent (e.g., second antibody)
-
-
Biological samples (plasma, urine, saliva, tissue homogenates, cell culture supernatants)
-
Sodium Hydroxide (NaOH) solution (for sample pretreatment)
-
Neutralizing buffer (e.g., Tris-HCl)
-
Indomethacin or other cyclooxygenase inhibitor (for sample collection)
-
Gamma counter
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Assay tubes
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical for accurate results. To prevent ex vivo formation of prostaglandins, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the collection tubes.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor. Centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis. The direct assay can be performed on plasma without prior extraction.[1][2]
-
Urine: Collect urine samples and store them at -80°C. Prior to the assay, an alkaline treatment is required to convert the PGE2 metabolites to the stable bicyclo form.
-
Saliva, Tissue Homogenates, and Cell Culture Supernatants: The preparation of these samples may require optimization. It is recommended to add a cyclooxygenase inhibitor upon collection. An alkaline treatment similar to that for urine is likely necessary.
Alkaline Treatment Protocol for Urine and other Aqueous Samples:
-
To 50 µL of urine or other aqueous sample, add a specific volume of NaOH solution (the exact concentration and volume may need optimization, but a final pH of 10.5 has been reported to quantitatively convert PGEM to bicyclo-PGEM).[3][4]
-
Incubate at room temperature for 30 minutes.
-
Neutralize the sample with a suitable buffer before proceeding with the RIA.
Radioimmunoassay Procedure
The following is a general protocol and may need to be adjusted based on the specific instructions provided with the commercial kit.
Caption: General workflow for the this compound RIA.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the assay buffer. The concentration range will depend on the kit, but a typical range might be from 2.0 to 200.0 ng/mL.
-
Assay Setup:
-
Label assay tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipette the assay buffer into the NSB and B0 tubes.
-
Pipette the standard dilutions and prepared samples into their respective tubes.
-
Add the ¹²⁵I-labeled this compound tracer to all tubes.
-
Add the this compound antiserum to all tubes except the total counts and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for the time and at the temperature specified in the kit protocol (e.g., 16-20 hours at 4°C).
-
Separation of Bound and Free Tracer:
-
Add the precipitating reagent (e.g., a second antibody) to all tubes except the total counts tube.
-
Incubate as recommended to allow for the precipitation of the antibody-bound complex.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Radioactivity Counting:
-
Carefully decant the supernatant from all tubes except the total counts tube.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
-
Data Presentation
The performance characteristics of the this compound RIA are summarized in the table below. These values are compiled from published literature and may vary between different assay kits and laboratories.
| Parameter | Typical Value | Reference |
| Sensitivity | ||
| Least Detectable Mass | 0.8 - 1.0 pg | [1][3] |
| 50% Binding Displacement (IC50) | 15 - 16.6 pg | [1][3] |
| Assay Range | 2.0 - 200.0 ng/mL | [5] |
| Precision | ||
| Intra-assay Coefficient of Variation (CV%) | 3.2 - 9.8% | [1][5] |
| Inter-assay Coefficient of Variation (CV%) | 15.3% | [1] |
| Specificity | ||
| Cross-reactivity with other prostanoids | < 1% | [1][2] |
| Cross-reactivity with PGE2, PGEM | < 5% | [5] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-Specific Binding (NSB) | Improper separation of bound and free tracer. | Ensure complete decantation of the supernatant. Check the integrity of the precipitating reagent. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Low Binding in B0 | Inactive antibody or tracer. | Check the expiration dates and storage conditions of the kit components. |
| Incorrect buffer or pH. | Ensure the correct assay buffer is used and the pH is within the recommended range. | |
| Poor Precision | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing of reagents. | Vortex all tubes thoroughly after adding each reagent. | |
| Inconsistent Results | Improper sample handling. | Follow the recommended sample collection and preparation procedures strictly. Avoid repeated freeze-thaw cycles. |
| Matrix effects. | Dilute samples further in the assay buffer or consider sample extraction for complex matrices. |
Conclusion
The this compound radioimmunoassay is a sensitive and specific method for the quantification of PGE2 production in biological fluids. By converting unstable PGE2 metabolites into a stable derivative, this assay provides a reliable tool for researchers in various fields, including inflammation, oncology, and pharmacology. Adherence to proper sample handling and the detailed protocol outlined in this document will ensure accurate and reproducible results.
References
- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. A sensitive radioimmunoassay for 11-deoxy-13, 14-dihydro-15-keto-11, 16-cyclo-prostaglandin E2: application as an index of prostaglandin E2 biosynthesis during human pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclooxygenase Inhibitor Use in Bicyclo-PGE2 Sample Collection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Due to its short half-life, direct measurement of PGE2 in biological samples can be challenging and may not accurately reflect its in vivo production. Bicyclo-PGE2, a stable, non-enzymatic breakdown product of the PGE2 metabolite 13,14-dihydro-15-keto PGE2, serves as a reliable biomarker for estimating systemic PGE2 biosynthesis.[2][3] Accurate quantification of this compound is crucial for assessing the activity of the cyclooxygenase (COX) pathway and evaluating the efficacy of COX inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs).
These application notes provide detailed protocols for the collection and processing of biological samples for this compound analysis, with a specific focus on the critical step of incorporating COX inhibitors to prevent ex vivo prostaglandin synthesis.
Data Presentation: Efficacy of COX Inhibitors on Prostaglandin E2 and its Metabolites
The following tables summarize quantitative data from various studies, demonstrating the effect of different COX inhibitors on PGE2 and its metabolite levels in diverse biological matrices.
Table 1: Effect of Aspirin on Urinary Prostaglandin E2 Metabolite (PGE-M)
| Dosage | Duration | Sample Type | Analyte | Baseline Level (ng/mg creatinine) | Post-treatment Level (ng/mg creatinine) | Percent Reduction | Reference |
| 81 mg/day | 8-12 weeks | Urine | PGE-M | 15.9 ± 14.6 | Not specified | 15% | [4] |
| 325 mg/day | 8-12 weeks | Urine | PGE-M | 15.9 ± 14.6 | Not specified | 28% | [4] |
| 81 mg/day | 2 weeks | Urine | PGE-M | Males: 8.2; Females: 3.6 | Not specified | Males: 39%; Females: 56% | [5] |
Table 2: Effect of Celecoxib (B62257) on Prostaglandin E2 Levels
| Dosage | Duration | Sample Type | Analyte | Baseline Level | Post-treatment Level | Percent Reduction | Reference |
| 200 mg/day | 3 months | Synovial Fluid | PGE2 | Not specified | Significantly reduced | Not specified | [6] |
| 10 µM | 6 days (in vitro) | Cartilage Explant Medium | PGE2 | >20-fold increase post-impact | Reduced to control levels | >95% | [7] |
Table 3: Effect of Indomethacin (B1671933) on Prostaglandin E2 Levels
| Dosage | Duration | Sample Type | Analyte | Baseline Level | Post-treatment Level | Percent Reduction | Reference |
| 10 µM | 6 days (in vitro) | Cartilage Explant Medium | PGE2 | >20-fold increase post-impact | Reduced to control levels | >95% | [7] |
| 75-150 mg/day | Not specified | Urine | PGE-M | Not specified | Not specified | >90% | [8] |
| 2.5 mg/kg | Pre-treatment | Rat Plasma | PGE2 | Not specified | Blocked LPS-induced increase | Not specified | [9] |
Signaling Pathway
The following diagram illustrates the cyclooxygenase pathway, leading to the production of PGE2 and its subsequent metabolism.
Caption: Cyclooxygenase signaling pathway leading to this compound.
Experimental Protocols
Protocol 1: Collection of Human Urine for this compound Analysis
Objective: To collect human urine samples suitable for the quantification of this compound, ensuring the inhibition of ex vivo prostaglandin synthesis.
Materials:
-
Sterile urine collection cups
-
Indomethacin solution (10 mg/mL in ethanol)
-
Polypropylene (B1209903) cryovials
-
Dry ice or -80°C freezer
Procedure:
-
Provide the participant with a sterile urine collection cup.
-
Immediately after collection, transfer a 10 mL aliquot of the urine into a polypropylene tube.
-
To inhibit any potential ex vivo COX activity, add 10 µL of the 10 mg/mL indomethacin solution to the 10 mL urine sample (final concentration of 10 µg/mL).
-
Gently vortex the tube to ensure thorough mixing.
-
Immediately freeze the sample on dry ice or in a -80°C freezer.
-
Store samples at -80°C until analysis. For long-term storage, it is crucial to maintain this temperature to ensure the stability of the analyte.
Protocol 2: Collection of Human Plasma for this compound Analysis
Objective: To collect human plasma samples with immediate inhibition of cyclooxygenase activity for accurate this compound measurement.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant
-
Indomethacin solution (10 mg/mL in ethanol)
-
Refrigerated centrifuge
-
Polypropylene cryovials
-
Dry ice or -80°C freezer
Procedure:
-
Draw whole blood into a pre-chilled EDTA-containing vacutainer tube.
-
Immediately add a COX inhibitor. For every 1 mL of whole blood, add 1.5 µL of 10 mg/mL indomethacin solution (final concentration of approximately 15 µg/mL).
-
Gently invert the tube several times to mix.
-
Place the tube on ice and process within 30 minutes.
-
Centrifuge the blood sample at 1,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma into polypropylene cryovials.
-
Immediately snap-freeze the plasma samples in dry ice or a -80°C freezer.
-
Store at -80°C until further analysis.
Experimental Workflow
The following diagram outlines the general workflow from sample collection to data analysis for this compound measurement.
Caption: General experimental workflow for this compound analysis.
Analytical Methods
Method 1: this compound Quantification by ELISA
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying this compound. In this assay, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody.
General Protocol (refer to specific kit instructions for details):
-
Sample Preparation: Thaw frozen samples on ice. Dilute samples as required with the assay buffer provided in the kit. Urine samples may require dilution of at least 1:8, while plasma samples may need a 1:10 dilution.
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the this compound-enzyme conjugate to each well.
-
Add the specific antibody to each well.
-
Incubate the plate, typically for 2 hours at room temperature with gentle shaking.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis: Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm). Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Method 2: this compound Quantification by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound. This technique separates the analyte from other sample components followed by its detection and quantification based on its mass-to-charge ratio.
General Protocol:
-
Sample Preparation and Extraction:
-
Thaw samples on ice.
-
Add an internal standard (e.g., deuterated this compound) to each sample, standard, and quality control.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte from the biological matrix.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Conclusion
The accurate measurement of this compound is a valuable tool for assessing in vivo PGE2 production and the pharmacodynamic effects of COX inhibitors. The protocols outlined in these application notes provide a framework for the proper collection, handling, and analysis of biological samples. Adherence to these guidelines, particularly the immediate addition of a COX inhibitor to prevent ex vivo prostaglandin synthesis, is critical for obtaining reliable and reproducible results in both basic research and clinical drug development.
References
- 1. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of Low-dose and Standard-dose Aspirin on PGE2 Biosynthesis Among Individuals with Colorectal Adenomas: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long term NSAID treatment inhibits COX-2 synthesis in the knee synovial membrane of patients with osteoarthritis: differential proinflammatory cytokine profile between celecoxib and aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relation between plasma concentration of indomethacin and its effect on prostaglandin synthesis and platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of indomethacin on lipopolysaccharide-induced plasma PGE2 concentrations and clinical pathological disorders in experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Bicyclo-PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a stable, chemically transformed product of 13,14-dihydro-15-keto-PGE2, a major metabolite of prostaglandin (B15479496) E2 (PGE2).[1][2] Due to the inherent instability of many PGE2 metabolites, this compound serves as a reliable biomarker for estimating the in vivo biosynthesis and metabolism of PGE2.[2] Accurate quantification of this compound is crucial in various research areas, including inflammation, oncology, and pharmacology. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of this compound from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of this compound from biological samples using reversed-phase C18 cartridges.
Principles of this compound Solid-Phase Extraction
The presented protocol utilizes a reversed-phase SPE methodology, which is ideal for the extraction of moderately nonpolar compounds like this compound from polar aqueous matrices such as plasma, urine, or cell culture media. The stationary phase is a nonpolar, octadecyl-bonded silica (B1680970) (C18), which retains the analyte of interest through hydrophobic interactions. The protocol involves the following key steps:
-
Cartridge Conditioning: The C18 sorbent is activated with an organic solvent (e.g., methanol) to solvate the hydrocarbon chains, followed by equilibration with an aqueous solution to prepare the stationary phase for sample loading.
-
Sample Loading: The pre-treated and acidified biological sample is loaded onto the SPE cartridge. This compound and other hydrophobic molecules are retained on the C18 sorbent, while polar matrix components pass through.
-
Washing: The cartridge is washed with a weak organic solvent solution to remove hydrophilic and weakly retained impurities without eluting the target analyte.
-
Elution: A strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified and concentrated this compound.
Data Presentation
The efficiency of solid-phase extraction is critical for accurate quantification. The following tables summarize representative quantitative data for the recovery of PGE2 and its metabolites using C18-based SPE methods. While specific data for this compound is limited, these values provide a strong indication of the expected performance of the described protocol.
Table 1: Representative SPE Recovery Data for PGE2 and Metabolites
| Analyte | Matrix | SPE Stationary Phase | Recovery Rate (%) | Reference |
| PGE2 | Cell Culture Supernatant | C18 | 92.0 ± 4.9 | [3] |
| PGEM | Aqueous Solution | Octadecyl-bonded silica | 80 | [4] |
| PGE2 | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica | ≥90 (with 1% formic acid in loading mixture) | |
| PGE2 | Cell Culture Medium | C18 | Yield increased by 181% after optimization |
Table 2: Precision of Prostaglandin Analysis following SPE
| Analyte | Matrix | Method | Intraday RSD (%) | Interday RSD (%) | Reference |
| 8-iso-PGF2α | Artificial Urine | PFSPE-HPLC-MS/MS | 2.1–8.4 | 4.7–9.2 | |
| PGE2 and PGD2 | Cell Culture Medium | SPE-HPLC-MS/MS | < 6.51 (Repeatability) | < 5.93 (Intermediate Precision) |
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of this compound from biological samples.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid)
-
Deionized Water
-
Nitrogen gas supply or centrifugal vacuum evaporator
-
Vortex mixer
-
Centrifuge
-
pH meter or pH strips
Sample Pre-treatment:
-
For plasma, serum, or tissue homogenates, add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) to a final concentration of 10 µM) immediately after collection to prevent ex vivo prostaglandin synthesis.
-
Thaw frozen samples on ice.
-
Centrifuge samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Acidify the sample to a pH of approximately 3.5 by adding 1% formic acid. This step is crucial for the efficient retention of prostaglandins (B1171923) on the C18 sorbent.
-
Vortex the sample briefly.
Solid-Phase Extraction Protocol:
-
Conditioning:
-
Pass 2 mL of methanol through the C18 cartridge.
-
Do not allow the cartridge to go dry.
-
-
Equilibration:
-
Pass 2 mL of deionized water (acidified to pH 3.5 with formic acid) through the cartridge.
-
Ensure the sorbent bed does not dry out before sample loading.
-
-
Loading:
-
Load the pre-treated sample onto the cartridge at a slow, drop-wise flow rate (approximately 1 drop per second).
-
Collect the flow-through to potentially re-analyze for unbound analyte during method development.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water (acidified to pH 3.5).
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of ethyl acetate.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Diagram 1: this compound Solid-Phase Extraction Workflow
Caption: Workflow for this compound purification using C18 SPE.
Diagram 2: PGE2 Metabolic and Signaling Pathway
Caption: PGE2 metabolic pathway leading to this compound and its signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bicyclo-PGE2 as a Biomarker in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a key mediator in a multitude of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. However, the direct measurement of PGE2 in biological samples is often challenging due to its short half-life and chemical instability. Bicyclo-PGE2 is a stable, non-enzymatic breakdown product of 13,14-dihydro-15-keto-PGE2, a major metabolite of PGE2.[1][2][3] This stability makes this compound an excellent and reliable biomarker for assessing systemic PGE2 production in preclinical research. Elevated levels of this compound have been associated with various disease states, making it a valuable tool for diagnostic and pharmacodynamic studies in drug development.
This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in preclinical studies, focusing on its quantification in biological matrices and its relevance in disease models.
This compound Formation and Signaling Pathway
PGE2 is synthesized from arachidonic acid by the action of COX enzymes and prostaglandin E synthases. It exerts its biological effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4. Following its systemic release, PGE2 is rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto-PGE2. This metabolite is chemically unstable and undergoes dehydration to form this compound.[4] The measurement of this stable end-product provides a time-integrated assessment of in vivo PGE2 synthesis.
Quantitative Data from Preclinical Studies
The following tables summarize representative data on this compound and its parent compound PGE2 concentrations in various preclinical models. These values can serve as a reference for expected ranges in similar studies.
Table 1: Baseline Plasma this compound Concentrations in Different Species
| Species | Mean Plasma this compound Concentration (pg/mL) | Reference |
| Human | 8.9 ± 3.5 | [1] |
| Rhesus Monkey | 14.2 ± 5.1 | |
| Sheep | 25.7 ± 8.9 | |
| Rabbit | 33.1 ± 10.2 |
Table 2: PGE2 Concentrations in a Mouse Model of Ocular Inflammation (Acanthamoebiasis)
| Treatment Group | Time Point | Mean PGE2 Concentration in Eye Homogenate (pg/mg protein) | Statistical Significance (vs. Control) | Reference |
| Control (Uninfected) | - | ~25 | - | |
| Infected (Immunocompetent) | 8 dpi | ~18 | p < 0.05 | |
| Infected (Immunocompetent) | 16 dpi | ~35 | p < 0.01 | |
| Infected (Immunosuppressed) | 8 dpi | ~15 | p < 0.05 | |
| Infected (Immunosuppressed) | 16 dpi | ~45 | p < 0.01 |
Note: This table shows PGE2 data, which is indicative of the expected changes in its stable metabolite, this compound.
Experimental Protocols
Accurate quantification of this compound is critical for its use as a biomarker. Below are detailed protocols for sample preparation and two common analytical methods: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
Sample Collection and Preparation
Proper sample handling is crucial for accurate this compound measurement.
Materials:
-
Blood collection tubes containing EDTA or heparin as an anticoagulant.
-
Cyclooxygenase (COX) inhibitor (e.g., indomethacin).
-
Centrifuge.
-
Cryovials for sample storage.
-
Dry ice or liquid nitrogen.
Protocol for Plasma Collection:
-
Collect whole blood from the animal model into pre-chilled tubes containing an anticoagulant (EDTA is recommended).
-
Immediately add a COX inhibitor (e.g., indomethacin (B1671933) to a final concentration of 10 µg/mL) to prevent ex vivo prostaglandin synthesis.
-
Gently invert the tubes to mix.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to clean cryovials.
-
Snap-freeze the plasma samples in dry ice or liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol for Tissue Homogenate Preparation:
-
Excise the tissue of interest and rinse with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Blot the tissue dry and record its weight.
-
Homogenize the tissue in a suitable buffer (e.g., PBS with a COX inhibitor) on ice. The buffer volume will depend on the tissue weight.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it in aliquots at -80°C until analysis.
Quantification by Radioimmunoassay (RIA)
This protocol is adapted from a validated RIA for this compound.
Materials:
-
Rabbit anti-bicyclo-PGE2 antiserum.
-
Tritiated this compound ([³H]this compound) radiotracer.
-
This compound standard.
-
Assay buffer (e.g., phosphate (B84403) buffer with gelatin).
-
Dextran-coated charcoal.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the assay buffer to create a standard curve (e.g., 1-100 pg/tube).
-
Assay Setup:
-
In duplicate or triplicate, add 100 µL of standard or unknown sample (plasma) to assay tubes.
-
Add 100 µL of diluted anti-bicyclo-PGE2 antiserum to all tubes except the non-specific binding (NSB) tubes.
-
Add 100 µL of [³H]this compound (approximately 5000 cpm) to all tubes.
-
Vortex and incubate overnight at 4°C.
-
-
Separation of Bound and Free Radioligand:
-
Add 500 µL of cold dextran-coated charcoal suspension to each tube (except total count tubes).
-
Vortex and incubate for 10 minutes at 4°C.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
-
Counting:
-
Decant the supernatant into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of bound radiotracer for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound radiotracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity and can be adapted from established protocols for PGE2.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 reverse-phase HPLC column.
-
Deuterated internal standard (e.g., this compound-d4).
-
Solvents for liquid chromatography (e.g., acetonitrile (B52724), methanol, water with formic acid).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
Protocol:
-
Sample Preparation and Extraction:
-
Thaw plasma or tissue homogenate samples on ice.
-
Spike the samples with a known amount of the deuterated internal standard.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the prostaglandins.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes on a C18 column using a gradient elution with a mobile phase consisting of water with formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of this compound spiked into a similar biological matrix.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a robust and reliable biomarker for monitoring systemic PGE2 production in preclinical research. Its stability overcomes the challenges associated with the direct measurement of the parent PGE2 molecule. The protocols outlined in this document provide a framework for the accurate quantification of this compound in various biological samples. By incorporating this compound as a biomarker in preclinical studies, researchers can gain valuable insights into the role of the COX-PGE2 pathway in disease pathogenesis and effectively evaluate the pharmacodynamic effects of novel therapeutic agents.
References
Measuring Cell-Secreted Prostaglandin E2: A More Accurate Method Using a Stable Bicyclo-PGE2 Surrogate
Application Note
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, immune responses, pain, fever, and cancer.[1] Consequently, the accurate measurement of PGE2 production by cells in culture is essential for research in numerous fields, from immunology to oncology and drug development. However, a significant challenge in quantifying PGE2 is its inherent instability in aqueous environments like cell culture media. PGE2 is rapidly metabolized to unstable compounds, primarily 13,14-dihydro-15-keto-PGE2, which can lead to an underestimation of its actual production.[2]
To overcome this limitation, a robust and reliable method involves the conversion of these unstable PGE2 metabolites into a single, stable derivative: bicyclo-PGE2.[3] This application note details the rationale and provides protocols for the accurate monitoring of PGE2 production in cell culture by quantifying this compound. This approach ensures that the total PGE2 output of the cells over time is captured, providing a more accurate representation of cellular activity.
The Rationale for Using this compound
PGE2 itself has a limited half-life in cell culture medium, estimated to be around 26 hours.[4] Its primary metabolite, 13,14-dihydro-15-keto-PGE2, is also unstable. This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE2.[3] By treating cell culture supernatants with a base, the unstable PGE2 metabolites are quantitatively converted to the chemically stable this compound. This stable surrogate can then be accurately measured using standard immunoassay (ELISA) or chromatography (LC-MS/MS) techniques.
Key Advantages of the this compound Method:
-
Accuracy: Measures the total cumulative production of PGE2, accounting for its degradation over time.
-
Stability: this compound is a stable analyte, allowing for sample storage and batch processing without significant degradation.[3]
-
Reliability: Provides more consistent and reproducible results compared to direct measurement of the unstable PGE2.
Data Presentation
The following table summarizes the stability of PGE2 compared to its surrogate, this compound, highlighting the advantages of the latter for quantitative analysis.
| Analyte | Matrix | Storage Condition | Stability | Reference |
| Prostaglandin E2 | Cell Culture Medium | 37°C | Half-life of approximately 26 hours | [4] |
| This compound | Solution | -20°C | ≥ 2 years | [3] |
Signaling Pathways and Experimental Workflow
PGE2 Biosynthesis and Signaling Pathway
PGE2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It exerts its biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4, each activating different downstream signaling cascades.
Caption: PGE2 Biosynthesis and Receptor Signaling Pathways.
Experimental Workflow for this compound Quantification
The overall process for monitoring PGE2 production via its stable bicyclo derivative involves cell culture, sample collection, conversion of metabolites, and subsequent quantification.
Caption: Workflow for this compound Measurement.
Experimental Protocols
Protocol 1: Cell Culture and Stimulation for PGE2 Production
This protocol describes the induction of PGE2 production in a macrophage-like cell line (e.g., RAW 264.7) using lipopolysaccharide (LPS). This can be adapted for other cell types and stimuli.
Materials:
-
RAW 264.7 cells
-
Complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well in complete DMEM and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Cell Stimulation:
-
Gently wash the cells twice with warm PBS.
-
Add 1 mL of fresh, serum-free DMEM to each well.
-
Add LPS to the desired final concentration (e.g., 100 ng/mL). Include an unstimulated control (medium only).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24 hours).
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells and debris.
-
Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C until further processing.
-
Protocol 2: Conversion of PGE2 Metabolites to this compound
This protocol describes the chemical conversion of unstable PGE2 metabolites in the cell culture supernatant to the stable this compound.
Materials:
-
Clarified cell culture supernatant (from Protocol 1)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
Base Treatment: To the clarified cell culture supernatant, add NaOH to a final concentration that raises the pH sufficiently to catalyze the conversion (a final concentration of ~0.1 M NaOH is a good starting point, but may need optimization).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to ensure complete conversion (e.g., 30-60 minutes).
-
Neutralization: Neutralize the sample with an appropriate acid (e.g., HCl) to a pH suitable for the subsequent quantification method (typically pH 7.0-7.5 for ELISA).
Protocol 3: Quantification of this compound by Competitive ELISA
This protocol outlines the general steps for quantifying this compound using a competitive ELISA kit. Note: Always follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
This compound ELISA kit (containing pre-coated plates, this compound standard, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Treated and neutralized cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the this compound standard.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to all wells.
-
Incubate the plate as specified in the protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
Multiply the calculated concentration by any dilution factors to obtain the final concentration in the original sample.
-
Protocol 4: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.
Materials:
-
Treated and neutralized cell culture supernatants
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile (B52724), water, formic acid)
Procedure:
-
Sample Preparation and Extraction:
-
Spike the treated cell culture supernatants with a known amount of the internal standard.
-
Acidify the samples with formic acid.
-
Perform Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Elute the this compound and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and by referring to the standard curve.
-
Conclusion
Monitoring PGE2 production by measuring its stable surrogate, this compound, provides a more accurate and reliable method for quantifying this important lipid mediator in cell culture experiments. The protocols outlined in this application note offer a comprehensive guide for researchers to implement this superior methodology, leading to more robust and reproducible data in the study of inflammation, immunology, and drug discovery.
References
Application Notes and Protocols: A Step-by-Step Guide to Bicyclo-PGE2 Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, direct measurement of PGE2 in biological fluids is often hampered by its chemical instability and rapid metabolism in vivo. A more reliable approach to assess systemic PGE2 production is to quantify its stable downstream metabolites.
PGE2 is rapidly converted in the body to 13,14-dihydro-15-keto-PGE2. This metabolite is also unstable, but it undergoes a spontaneous and quantitative chemical rearrangement under alkaline conditions to form a stable derivative: 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE2, commonly known as bicyclo-PGE2.[1] Measuring this compound thus provides a robust and accurate index of in vivo PGE2 biosynthesis.[1]
These application notes provide detailed protocols for the quantification of this compound in biological samples using two common analytical platforms: competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PGE2 Metabolic Pathway
The quantification of this compound relies on understanding its formation from the parent PGE2 molecule. The pathway involves enzymatic conversion followed by a chemical rearrangement.
Experimental Workflow Overview
The overall workflow for this compound quantification involves several key stages, from sample collection to data analysis. The specific steps for extraction and analysis will differ between ELISA and LC-MS/MS methods.
References
Troubleshooting & Optimization
troubleshooting high variability in bicyclo-PGE2 ELISA results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in their bicyclo-PGE2 ELISA results.
Frequently Asked Questions (FAQs) & Troubleshooting
High coefficient of variation (CV) is a common issue in ELISA assays, indicating inconsistency in your results.[1] Ideally, the CV for duplicate samples should be ≤ 20%.[1] Below are common causes of high variability and how to address them.
Q1: What are the most common causes of high CV in my this compound ELISA results?
High CVs can stem from various procedural inconsistencies. The most frequent culprits include:
-
Inaccurate Pipetting: Errors in pipetting volumes of standards, samples, and reagents are a primary source of variability.[2]
-
Improper Plate Washing: Insufficient or inconsistent washing of wells can lead to high background and variability.[3]
-
Inconsistent Sample Preparation and Storage: Differences in how samples are prepared and stored can introduce significant variation.[3]
-
"Edge Effects" due to Temperature Gradients: Temperature differences across the plate, especially between outer and inner wells, can cause reagents to evaporate at different rates, leading to "edge effects".[3]
-
Bubbles in Wells: Air bubbles in the wells can interfere with the optical density readings.[1]
-
Contaminated Reagents: Contamination of buffers or reagents can lead to inconsistent reactions.[4]
Q2: My duplicate samples show high variability. How can I improve my pipetting technique?
Consistent and accurate pipetting is crucial for reliable ELISA results.
-
Pipette Calibration: Ensure all pipettes are properly calibrated.[3]
-
Proper Technique:
-
Ensure the pipette tip is firmly seated.[5]
-
Avoid air bubbles when aspirating and dispensing liquids.[5]
-
Use a new pipette tip for each standard, sample, and reagent.[4]
-
Use separate reservoirs for each reagent to prevent cross-contamination.[4]
-
When adding solutions to the wells, touch the pipette tip to the side of the well to avoid splashing.[5]
-
-
Reagent Mixing: Thoroughly mix all reagents before use by gently pipetting up and down or vortexing.[2]
Q3: I suspect improper plate washing is causing high variability. What is the correct washing procedure?
Thorough and consistent washing is critical to remove unbound reagents and reduce background noise.
-
Automated vs. Manual Washing: An automated plate washer can improve consistency.[3] If washing manually, be meticulous.
-
Correct Procedure:
-
Ensure all ports of the plate washer are clear and functioning correctly.[3]
-
Completely fill each well with the recommended volume of wash buffer (e.g., 350 µL).[6]
-
Allow a soak time of 1-2 minutes for each wash step.[6]
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual wash buffer.[7]
-
-
Wash Buffer Preparation: Prepare fresh wash buffer for each assay.[4] If crystals have formed in the concentrated wash buffer, warm it in a 40°C water bath until they dissolve completely.[8]
Q4: How can I minimize "edge effects" on my plate?
Edge effects arise from temperature and humidity variations across the microplate.[3]
-
Temperature Equilibration: Allow the plate and all reagents to equilibrate to room temperature before starting the assay.[3] Avoid using plates directly from the refrigerator.[1]
-
Plate Sealing: Use sealing film or tape to cover the plate during incubation steps to prevent evaporation.[3]
-
Incubation Conditions: Use an incubator to maintain a consistent temperature during incubation steps.[2]
Q5: What should I do if I see bubbles in the wells?
Bubbles can interfere with the accurate reading of absorbance.
-
Prevention: Use proper pipetting techniques to avoid introducing bubbles.[1]
-
Removal: Before reading the plate, visually inspect for bubbles. If present, gently pipette up and down to remove them.[3]
Experimental Protocols & Data
Sample Preparation and Storage
Consistent sample handling is critical for reproducible results.[3]
| Sample Type | Preparation Protocol | Storage Conditions |
| Serum | Allow blood to clot for 1 hour at room temperature or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C. Collect the supernatant.[8] | Assay within 7 days at 2-8°C. For longer storage, aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months). Avoid repeated freeze-thaw cycles.[8] |
| Plasma | Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[8] | Assay within 7 days at 2-8°C. For longer storage, aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months). Avoid repeated freeze-thaw cycles.[8] |
| Tissue Homogenates | Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in a suitable lysis buffer. Centrifuge at 1000 x g for 15 minutes at 2-8°C. Collect the supernatant.[6][9] | Store aliquots at -80°C.[6] |
General this compound ELISA Protocol (Competitive Assay)
This is a generalized protocol; always refer to your specific kit's manual.
-
Reagent Preparation: Bring all reagents to room temperature before use.[4] Prepare wash buffer and standards as per the kit instructions.[8]
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.[6]
-
Biotinylated Antibody Addition: Immediately add 50 µL of biotin-labeled antibody to each well. Gently tap the plate to mix.[6]
-
First Incubation: Cover the plate and incubate for 45 minutes at 37°C.[6]
-
Washing: Wash the plate three times with wash buffer.[6]
-
SABC Working Solution Addition: Add 100 µL of SABC working solution to each well.[6]
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[6]
-
Washing: Wash the plate five times with wash buffer.[6]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.[6]
-
Third Incubation: Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[6]
-
Stop Solution Addition: Add 50 µL of stop solution to each well.[6]
-
Read Plate: Read the absorbance at 450 nm immediately.[6]
Visual Guides
Troubleshooting Workflow for High Variability
Caption: A flowchart for systematically troubleshooting high CV in ELISA results.
This compound ELISA Experimental Workflow
Caption: A diagram of the key steps in a competitive this compound ELISA.
References
- 1. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 2. arp1.com [arp1.com]
- 3. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cloud-clone.com [cloud-clone.com]
Technical Support Center: Bicyclo-PGE2 Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of bicyclo-prostaglandin E2 (bicyclo-PGE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry sensitivity and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why am I seeing a low or no signal for my this compound analyte?
A low or non-existent signal is a common issue that can stem from multiple stages of the analytical workflow.[1] Here is a breakdown of potential causes and solutions:
-
Inefficient Sample Preparation: Prostaglandins (B1171923) are often present at low concentrations in complex biological matrices.
-
Solution: Employ an optimized Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to concentrate the analyte and remove interfering substances.[2][3] Ensure the pH is adjusted correctly (e.g., acidified to pH 3.5 with formic acid) before extraction to ensure the carboxylic acid group is protonated.[4][5]
-
-
Analyte Degradation: Prostaglandins can be unstable. Although this compound is a stable metabolite, its precursors are not.[6][7]
-
Suboptimal Mass Spectrometry Parameters: The instrument may not be properly tuned for your specific analyte.
-
Ion Suppression: Co-eluting components from the biological matrix can interfere with the ionization of your target analyte in the MS source, reducing its signal.[11]
-
Solution: Improve chromatographic separation to resolve this compound from matrix components.[11] Enhance sample cleanup procedures to remove phospholipids (B1166683) and other interfering substances.[11] Using a stable isotope-labeled internal standard can help compensate for this effect.[12]
-
-
Poor Fragmentation: The selected precursor-to-product ion transition (MRM) may not be efficient.
-
Solution: Optimize the collision energy for at least two different product ions to find the most intense and specific transition for quantification.[9]
-
Question 2: My chromatographic peak shape is poor (e.g., broad, tailing, or split). How can I improve it?
Poor peak shape compromises both resolution and sensitivity.
-
Inappropriate Column Choice:
-
Solution: Reversed-phase columns, particularly C18, are most common for prostaglandin (B15479496) analysis.[13] For challenging separations involving isomers, a phenyl-hexyl stationary phase may provide better resolution.[14]
-
-
Suboptimal Mobile Phase:
-
Solution: An acetonitrile (B52724)/water gradient with a formic acid modifier (e.g., 0.1%) is a standard mobile phase.[4] Avoid mobile phase additives like acetic acid, which can diminish separation between isomers.[14] Ensure mobile phase components are LC-MS grade.
-
-
Sample Overload or Matrix Effects:
-
Solution: Ensure your sample is adequately cleaned and diluted. Injecting a smaller volume can sometimes improve peak shape. Backflushing the column between runs can help remove strongly retained matrix components.
-
Question 3: I cannot separate this compound from its isomers. What can I do?
Co-elution of isomers is a significant challenge in prostaglandin analysis, leading to inaccurate quantification.
-
Optimize Chromatography:
-
Solution 1: Employ a longer, shallower gradient during elution. Increasing the run time from a rapid screen to a 30-50 minute gradient can significantly improve the resolution of structurally similar compounds.[4]
-
Solution 2: For enantiomers, a chiral column is necessary.[15] While this compound itself is not typically resolved this way, this is critical for its parent compounds like PGE2.
-
Solution 3: Adjusting the mobile phase composition can help. While acetonitrile is common, exploring methanol (B129727) or isopropanol (B130326) in the mobile phase might alter selectivity, though this can sometimes decrease resolution on certain columns.[4]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Solution: If available, HRMS can distinguish between isomers with the same nominal mass but different exact masses. However, for isomers like PGE2 and PGD2, which have identical chemical formulas, chromatographic separation remains essential.[16]
-
Question 4: How can I increase my method's sensitivity to detect very low concentrations of this compound?
When dealing with trace-level analytes, several advanced techniques can be employed.
-
Chemical Derivatization:
-
Solution: Convert the carboxylic acid group of this compound into a derivative that ionizes more efficiently. Derivatization with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can reverse the charge to positive mode and increase sensitivity by 10- to 20-fold.[17] Another option is 4-diazomethylpyridine, which also allows for positive mode detection.[18]
-
-
Alternative Ionization Strategies:
-
Solution: Instead of forming deprotonated molecules ([M-H]⁻) in negative mode, consider forming silver adducts ([M+Ag]⁺) in positive mode. This cationization strategy can enhance sensitivity for prostaglandins.[16]
-
-
Optimize MS Interface Settings:
Frequently Asked Questions (FAQs)
What is this compound and why is it measured?
This compound is a stable, base-catalyzed breakdown product of 13,14-dihydro-15-keto-PGE2, which is a major metabolite of Prostaglandin E2 (PGE2).[6][7] Due to the instability of the direct PGE2 metabolite, quantifying the chemically stable this compound is a reliable method to estimate the in vivo biosynthesis and metabolism of PGE2.[7]
What is the general workflow for this compound analysis?
The analysis follows a multi-step process that includes careful sample preparation, chromatographic separation, and mass spectrometric detection.
What are the typical mass spectrometry parameters for prostaglandin analysis?
Prostaglandins are typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode. The data below for PGE2 is directly applicable for setting up a method for this compound.
| Parameter | Setting | Reference |
| Ionization Mode | Negative ESI | [20] |
| Precursor Ion ([M-H]⁻) | m/z 351.2 | [20] |
| Product Ion (Quantifier) | m/z 271.1 | [14] |
| Product Ion (Qualifier) | m/z 315.2 | [14] |
| Internal Standard (d4-PGE2) | [M-H]⁻ m/z 355.2 → 275.2 | [14] |
| Collision Energy | Analyte and instrument dependent; requires optimization. | [9] |
Table 1: Common Mass Spectrometry Parameters for PGE2 Analysis.
What is a standard protocol for sample preparation?
Solid Phase Extraction (SPE) is a robust and common method for cleaning up and concentrating prostaglandins from biological fluids.
Protocol: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Acidify the sample (e.g., plasma, cell supernatant) to ~pH 3.5 with formic acid. Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove salts and polar impurities. A typical wash solution is 10% methanol in water.
-
Elution: Elute the this compound and other prostaglandins from the cartridge using a nonpolar solvent like methanol or a mixture of hexane/ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS injection.[4]
What does a typical liquid chromatography gradient look like?
A shallow gradient is often required to separate prostaglandin isomers. The following is an example of a gradient using a C18 or Phenyl-Hexyl column.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 0.2 | 80 | 20 |
| 50.0 | 0.2 | 57.5 | 42.5 |
| 60.5 | 0.2 | 10 | 90 |
| 65.5 | 0.2 | 10 | 90 |
| 66.5 | 0.2 | 80 | 20 |
| 80.0 | 0.2 | 80 | 20 |
Table 2: Example of a long gradient for prostaglandin isomer separation, adapted from published methods.[4]
How should I troubleshoot a low sensitivity problem systematically?
A logical, step-by-step approach is the best way to identify the source of a sensitivity issue.
Where does this compound come from?
This compound is not directly synthesized by enzymes but is formed from the chemical breakdown of a PGE2 metabolite.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Quantification of Bicyclo-PGE2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying bicyclo-PGE2.
Introduction to this compound Quantification
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in various physiological and pathological processes, including inflammation and cancer. However, PGE2 is rapidly metabolized in vivo to unstable compounds, making its direct measurement challenging. The primary plasma metabolite, 13,14-dihydro-15-keto PGE2, is also chemically unstable. This metabolite undergoes a base-catalyzed transformation to a more stable product, this compound.[1] Consequently, the quantification of this compound serves as a reliable method to estimate the in vivo biosynthesis and metabolism of PGE2.[1]
This guide addresses common pitfalls and provides solutions for the two main analytical methods used for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I measure this compound instead of PGE2?
A1: PGE2 has a very short half-life in circulation (approximately 30 seconds) and is rapidly metabolized.[2] Its primary metabolite, 13,14-dihydro-15-keto-PGE2, is also unstable. This compound is a stable, downstream product of this metabolic pathway, making its concentration in biological samples a more accurate and reliable indicator of systemic PGE2 production.[1]
Q2: What are the most critical pre-analytical steps for accurate this compound measurement?
A2: Proper sample collection and handling are crucial. To prevent the artificial ex vivo formation of prostaglandins (B1171923), it is essential to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933), to the blood sample immediately after collection.[3] Samples should be kept on ice and centrifuged at a low temperature to separate plasma or serum, which should then be stored at -80°C until analysis to ensure stability.[3][4]
Q3: Which analytical method is better for this compound quantification, ELISA or LC-MS/MS?
A3: The choice of method depends on the specific requirements of your study.
-
ELISA is a high-throughput and relatively inexpensive method suitable for analyzing a large number of samples. However, it may be susceptible to cross-reactivity with other related molecules, potentially leading to less accurate results.[5]
-
LC-MS/MS is considered the gold standard for its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[3] However, it requires more expensive equipment and extensive method development.
Q4: What is a matrix effect in LC-MS/MS analysis, and how can I mitigate it?
A4: The matrix effect is the alteration of ionization efficiency by co-eluting compounds in the sample matrix, leading to ion suppression or enhancement and affecting the accuracy of quantification.[6][7] To mitigate this, the use of a stable isotope-labeled internal standard (e.g., a deuterated form of this compound) is highly recommended.[8] This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing of wells.[9] | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[9] |
| Cross-reactivity of the antibody with other prostaglandins or metabolites in the sample.[5] | Check the cross-reactivity profile of the ELISA kit. If significant, consider sample purification or using a more specific assay like LC-MS/MS. | |
| Contaminated reagents or buffers.[9] | Prepare fresh buffers and ensure all reagents are within their expiration dates. | |
| Low Signal | Degraded or improperly stored reagents. | Ensure all kit components are stored at the recommended temperatures and have not expired.[9] |
| Insufficient incubation times or incorrect temperature. | Follow the manufacturer's protocol for incubation times and temperatures precisely.[10] | |
| Low concentration of this compound in the sample. | Consider a sample concentration step, such as solid-phase extraction, prior to the assay. | |
| Poor Standard Curve | Improper preparation of standard dilutions.[10] | Carefully prepare serial dilutions of the standard according to the kit protocol. Use calibrated pipettes.[10] |
| Pipetting errors.[10] | Ensure accurate and consistent pipetting technique for all standards and samples.[10] | |
| High Variability Between Replicates | Inconsistent pipetting or washing technique.[9] | Ensure uniform handling of all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[9] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for critical samples or standards, as they are more prone to temperature fluctuations.[9] |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded. |
| Contamination of the column or system. | Flush the system and column with appropriate cleaning solutions. | |
| Low Signal/Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature. |
| Poor recovery during sample preparation. | Optimize the solid-phase extraction (SPE) protocol. Ensure complete elution of the analyte. | |
| Ion suppression due to matrix effects.[6] | Use a stable isotope-labeled internal standard.[8] Improve sample cleanup to remove interfering matrix components.[7] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure a standardized and reproducible sample preparation workflow for all samples. |
| Matrix effects varying between samples.[6] | The use of a stable isotope-labeled internal standard is crucial to correct for sample-to-sample variations in matrix effects.[8] | |
| Inaccurate Quantification | Lack of an appropriate internal standard.[5] | Always use a stable isotope-labeled internal standard (e.g., this compound-d4) for the most accurate quantification. |
| Improper calibration curve. | Prepare the calibration curve in a matrix that closely matches the study samples to account for matrix effects.[6] |
Quantitative Data Summary
Table 1: Recovery of Prostaglandins Using Solid-Phase Extraction (SPE)
Solid-phase extraction is a common sample preparation step to purify and concentrate prostaglandins from biological matrices prior to analysis. The recovery can vary depending on the specific protocol and the matrix.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) |
| PGE2 | Cell Supernatants | C18 | Hexane/Ethyl Acetate (B1210297) (1:1, v/v) | 92.0 ± 4.9[5] |
| PGD2 | Cell Supernatants | C18 | Hexane/Ethyl Acetate (1:1, v/v) | 77.0 ± 3.0[5] |
| PGE2 Metabolites (including PGEM) | Plasma, Urine, Tissue Homogenate | Octadecyl-bonded silica | Methanol (B129727)/Water mixtures | ≥90 (with 1% formic acid in loading mixture)[11] |
| PGEM | Aqueous Solution | Octadecyl-bonded silica | Methanol/Water mixtures | 80[11] |
*PGEM (Prostaglandin E Metabolite) is a term sometimes used for 13,14-dihydro-15-keto-PGE2, the direct precursor to this compound.
Table 2: Cross-Reactivity of a Commercial PGE2 Monoclonal ELISA Kit
Cross-reactivity with other prostaglandins and metabolites is a key consideration for the specificity of an ELISA. The following table shows the cross-reactivity profile for a commercially available PGE2 ELISA kit. While not specific to a this compound kit, it illustrates the potential for cross-reactivity.
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100[12] |
| Prostaglandin E3 | 43.0[12] |
| Prostaglandin E1 | 18.7[12] |
| 8-iso Prostaglandin E2 | 2.5[12] |
| 13,14-dihydro-15-keto Prostaglandin E2 | 0.02[12] |
| Prostaglandin D2 | <0.01[12] |
| Prostaglandin F2α | <0.01[12] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation and Extraction:
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin at a final concentration of 10 µM).[13] Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood at 1,000 x g for 15 minutes at 4°C. Collect the plasma supernatant.
-
Internal Standard Spiking: To 500 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 1.5 mL of cold acetone, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Acidify the supernatant from the protein precipitation step to pH 3.5 with 2M HCl.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane.[4]
-
Elute the this compound with 5 mL of ethyl acetate containing 1% methanol.[4]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[4]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other sample components. For example, start with a low percentage of mobile phase B and gradually increase it over the run.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. These transitions should be optimized on your specific instrument.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this calibration curve.
-
Visualizations
Caption: Metabolic pathway of PGE2 to the stable metabolite this compound.
Caption: General experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. scispace.com [scispace.com]
- 8. texilajournal.com [texilajournal.com]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving bicyclo-PGE2 Measurement Accuracy in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of bicyclo-prostaglandin E2 (bicyclo-PGE2) measurements in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why should I measure this compound instead of its parent compound, PGE2?
A1: Prostaglandin (B15479496) E2 (PGE2) and its primary metabolite, 13,14-dihydro-15-keto PGE2, are chemically unstable and have very short half-lives in biological matrices. This compound is a stable, downstream product of PGE2 metabolism.[1] Due to the instability of its precursors, quantifying this compound provides a more reliable and accurate estimation of in vivo PGE2 biosynthesis and metabolism.[1]
Q2: What are the most critical pre-analytical steps to ensure accurate this compound measurements?
A2: Proper sample collection and handling are paramount. Key considerations include:
-
Resting Period: Allow subjects to rest for at least 30 minutes before blood collection to minimize physiological variations.
-
Minimize Venous Occlusion: Avoid prolonged tourniquet application during blood draws.
-
Consistent Collection: Use a consistent needle gauge for all samples.
-
Anticoagulant and Inhibitor: Collect blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase (COX) inhibitor to prevent ex vivo prostaglandin synthesis.
-
Temperature Control: Process samples at low temperatures (e.g., on ice).
-
Storage: For long-term storage, samples should be kept at -70°C or lower and subjected to minimal freeze-thaw cycles.
Q3: What are the common analytical methods for measuring this compound?
A3: The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method suitable for a large number of samples, while LC-MS/MS offers higher specificity and sensitivity, especially for complex matrices.
Q4: How can I convert PGE2 and its metabolites to this compound for a total measurement?
A4: A base-catalyzed conversion is typically employed. While specific protocols may vary between laboratories, the general principle involves treating the sample with a base (e.g., a potassium hydroxide (B78521) solution) and heating to drive the conversion of 13,14-dihydro-15-keto PGE2 to the more stable this compound form. This allows for the measurement of the total PGE2 metabolite pool.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Consider adding a 30-second soak with wash buffer during each wash. |
| Contaminated wash buffer | Prepare fresh wash buffer for each assay. | |
| High concentration of target protein | Dilute your sample further according to the kit manufacturer's recommendations.[2] | |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use. | |
| Poor Standard Curve | Improper standard dilution | Briefly centrifuge the standard vial before reconstitution. Ensure thorough but gentle mixing. Prepare fresh standards for each assay.[2] |
| Inaccurate pipetting | Calibrate pipettes regularly. Use fresh tips for each standard and sample.[2] | |
| Incorrect storage of standards | Store standards as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Low or No Signal | Reagents added in the wrong order | Carefully follow the protocol for the order of reagent addition. |
| Insufficient incubation times | Ensure all incubation times are met as specified in the protocol. | |
| Expired or improperly stored reagents | Check the expiration dates on all kit components. Store all reagents at the recommended temperatures. | |
| Incompatible sample matrix | The sample matrix may be interfering with the assay. Consider sample purification using Solid-Phase Extraction (SPE). |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Noise / Poor Signal-to-Noise | Contamination of the ion source | Clean the ion source according to the manufacturer's instructions. |
| Contamination from sample matrix or mobile phase | Use high-purity solvents and mobile phase additives. Incorporate a divert valve to direct the early and late eluting, non-target portions of the chromatographic run to waste.[3] Implement a robust sample clean-up procedure like SPE.[3] | |
| Peak Tailing or Splitting | Column overload | Dilute the sample or inject a smaller volume. |
| Column contamination | Wash the column with a strong solvent or replace it if necessary. | |
| Improper mobile phase pH | Optimize the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Retention Time Shifts | Changes in mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column degradation | Use a guard column and replace the analytical column when performance degrades. | |
| Inconsistent temperature | Use a column oven to maintain a stable temperature. | |
| Poor Reproducibility | Inconsistent sample preparation | Standardize the sample preparation protocol, including extraction and evaporation steps. |
| Variability in injection volume | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
Data Presentation
Comparison of Solid-Phase Extraction (SPE) Methods for Prostaglandin Recovery
The following table summarizes recovery data for prostaglandins (B1171923) from complex matrices using different SPE sorbents. While specific data for this compound is limited, data for PGE2 and its metabolites serve as a valuable reference.
| Sorbent Type | Matrix | Analyte(s) | Elution Solvent | Average Recovery (%) | Reference |
| Octadecyl (C18) | Plasma, Urine, Tissue Homogenate | PGE2 and its metabolites | Methanol (B129727)/Water mixtures | >90% (with 1% formic acid in loading mixture) | [4] |
| Octadecyl (C18) | Plasma | PGE2 | Methanol | ~80% for PGEM (a PGE2 metabolite) | [4] |
| Octyl (C8) | Plasma | Six breast cancer drugs | Methanol | ≥92.3% | [5] |
| Mixed-Mode Cation Exchange (MCX) | Plasma | Six breast cancer drugs | Varies | Lower than C8 | [5] |
Note: Recovery can be matrix- and analyte-specific. It is crucial to optimize and validate the SPE protocol for your specific application. The inclusion of 1% formic acid in the sample loading mixture has been shown to improve recoveries of prostaglandins from complex matrices to ≥90%.[4]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To each 1 mL of plasma, add a COX inhibitor (e.g., indomethacin) to a final concentration of 10 µg/mL to prevent ex vivo prostaglandin formation.
-
Acidify the sample to approximately pH 3.5 with 2 M HCl. This step is crucial for the efficient retention of prostaglandins on the reversed-phase sorbent.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle positive pressure or vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Follow with a wash of 5 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar interferences.
-
A final wash with 5 mL of a non-polar solvent like hexane (B92381) can be used to elute highly non-polar, interfering lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent such as methyl formate (B1220265) or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the assay buffer (for ELISA) or the initial mobile phase (for LC-MS/MS).
-
Key Parameters for LC-MS/MS Analysis of Prostaglandins
The following are typical starting parameters for the LC-MS/MS analysis of prostaglandins, which can be adapted for this compound.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a volatile acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for prostaglandins due to the presence of the carboxylic acid group.
-
Mass Transitions: For PGE2, a common MRM transition is m/z 351.2 -> 189.5.[6] For a deuterated internal standard like PGE2-d4, the transition is often m/z 355.2 -> 275.5.[6] Specific transitions for this compound should be determined by infusing a standard of the compound.
Visualizations
Prostaglandin E2 Metabolism to this compound
Caption: Metabolic pathway of PGE2 to the stable this compound.
General Experimental Workflow for this compound Measurement
Caption: Workflow for this compound measurement from biological samples.
Logical Flow for Troubleshooting High Background in ELISA
Caption: Decision tree for troubleshooting high background in ELISA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-reactivity in bicyclo-PGE2 immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity in bicyclo-PGE2 immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured instead of PGE2?
Prostaglandin (B15479496) E2 (PGE2) is a potent lipid mediator involved in various physiological and pathological processes, including inflammation and cancer.[1][2] However, PGE2 is unstable and rapidly metabolized in vivo. This compound is a stable derivative of PGE2, and its concentration in plasma is considered a reliable index of systemic PGE2 production. Measuring this compound provides a more accurate representation of PGE2 levels over time.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity occurs when the antibodies in the immunoassay kit bind to molecules other than this compound that are structurally similar.[3] This can lead to an overestimation of the this compound concentration, resulting in inaccurate data.[3] Common cross-reactants in PGE2 immunoassays include other prostaglandins (B1171923) like PGE1, PGE3, PGF1α, and PGF2α.[1]
Q3: How can I minimize cross-reactivity in my this compound immunoassay?
Minimizing cross-reactivity is crucial for obtaining accurate results. Key strategies include:
-
Proper Sample Preparation: This is a critical first step to remove potentially cross-reacting substances.
-
Use of a Highly Specific Antibody: Select an assay kit that utilizes a monoclonal antibody with low cross-reactivity to other prostaglandins.
-
Sample Purification: For complex matrices, purification using methods like Solid Phase Extraction (SPE) can significantly reduce interference.
Q4: What are the best practices for sample collection and handling to ensure accurate this compound measurement?
Proper sample handling is essential to prevent artificial elevation of prostaglandin levels. Key recommendations include:
-
Blood Samples: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis. Promptly centrifuge at 4°C to separate plasma.
-
Urine Samples: Collect urine and store at -80°C.
-
Cell Culture Supernatants: Centrifuge to remove cellular debris and store at -80°C.
-
Tissue Homogenates: Homogenize tissues on ice in a buffer containing a COX inhibitor.
-
Storage: Samples should be stored at -70°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient washing of the plate. | Ensure all wells are thoroughly washed according to the kit protocol. Check for clogged ports if using a plate washer. |
| Contaminated wash buffer. | Prepare fresh wash buffer. | |
| Over-incubation. | Adhere strictly to the incubation times specified in the protocol. | |
| Low Signal or Poor Sensitivity | Improper storage of the ELISA kit. | Store all kit components according to the manufacturer's instructions. |
| Insufficient incubation time. | Ensure sufficient incubation times as per the protocol. | |
| Inaccurate pipetting or improper standard dilution. | Check pipette calibration. Ensure standards are reconstituted and diluted correctly. | |
| High Variability Between Replicates (High CV%) | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Plate not washed uniformly. | Ensure consistent and thorough washing of all wells. | |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment. | |
| Results Higher Than Expected | Cross-reactivity with other molecules in the sample. | Purify samples using Solid Phase Extraction (SPE). See the detailed protocol below. |
| Ex vivo PGE2 synthesis during sample handling. | Review sample collection and handling procedures. Ensure the use of a cyclooxygenase inhibitor. | |
| Lipemia in the sample. | Avoid using hemolyzed or lipemic sera. |
Cross-Reactivity Data for Commercial PGE2 ELISA Kits
The following table summarizes the cross-reactivity of various prostaglandins and related compounds in commercially available PGE2 immunoassay kits. Note that this compound is a derivative of PGE2, and thus this data is highly relevant.
| Compound | Kit A (% Cross-Reactivity) | Kit B (% Cross-Reactivity) | Kit C (% Cross-Reactivity) |
| PGE2 | 100 | 100 | 100 |
| PGE3 | 17.5 | - | - |
| PGE1 | 11.9 | 14 | Minimal |
| PGF1α | 7.0 | - | - |
| PGF2α | 6.0 | - | Minimal |
| 6-keto-PGF1α | 2.5 | - | Minimal |
| PGA2 | < 0.1 | - | Minimal |
| PGB1 | < 0.1 | - | - |
| Thromboxane B2 | < 0.1 | - | Minimal |
| Arachidonic acid | < 0.1 | - | Minimal |
Note: "-" indicates data not provided in the referenced source.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Sample Purification
This protocol is a general guideline for purifying prostaglandins from biological samples using a C18 reverse-phase column to reduce matrix effects and cross-reactivity.
Materials:
-
100 mg C18 Reverse Phase Columns
-
Deionized or distilled water
-
Ethyl acetate (B1210297)
-
Nitrogen gas source
-
2 N HCl (for sample acidification)
-
1X Tris Buffer
Procedure:
-
Sample Acidification: Acidify the sample with 2 N HCl (e.g., 50 µL of 2 N HCl per 1.0 mL of sample). Let it sit at 2-8°C for 15 minutes. Centrifuge to remove any precipitate.
-
Column Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned column.
-
Column Washing:
-
Wash the column with 5 mL of deionized water.
-
Wash the column with 5 mL of hexane.
-
Allow the column to dry after the hexane wash.
-
-
Elution: Elute the this compound with 5 mL of ethyl acetate containing 1% methanol.
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume of 1X Tris Buffer for use in the immunoassay.
Protocol 2: Competitive ELISA for this compound
This protocol provides a general workflow for a competitive ELISA, which is the principle behind most this compound immunoassay kits.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standard, enzyme-labeled this compound, antibody, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers and reconstituting standards.
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard to create a standard curve.
-
Sample and Standard Addition: Add standards and purified samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the enzyme-labeled this compound and the primary antibody to each well. Incubate as specified in the kit protocol. During this incubation, the this compound in the sample/standard competes with the labeled this compound for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate. The enzyme bound to the labeled this compound will convert the substrate, leading to a color change.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at the specified wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Prostaglandin E2 (PGE2) Synthesis and Signaling Pathway.
References
optimal storage and handling conditions for bicyclo-PGE2 samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of bicyclo-PGE2 samples. Find troubleshooting tips and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound sample upon receipt?
A1: Upon receipt, your this compound sample, which is typically supplied as a solution in methyl acetate (B1210297), should be stored at -20°C.[1][2][3] This ensures the long-term stability of the compound.
Q2: What is the long-term stability of this compound at the recommended storage temperature?
A2: When stored at -20°C, this compound is stable for at least two years.[1][4]
Q3: My this compound is supplied in methyl acetate. How do I prepare it for my experiment in an aqueous buffer?
A3: To prepare an aqueous solution from the methyl acetate formulation, you can evaporate the methyl acetate under a gentle stream of inert gas (e.g., nitrogen). Then, dissolve the resulting neat oil directly in your aqueous buffer of choice, such as PBS (pH 7.2).[4]
Q4: What is the solubility of this compound in different solvents?
A4: this compound is soluble in several organic solvents and to a lesser extent in aqueous buffers. For specific concentrations, please refer to the data table below.
Q5: How long can I store this compound in an aqueous solution?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[4] For optimal results, prepare aqueous solutions fresh for each experiment.
Q6: Can I subject my this compound sample to repeated freeze-thaw cycles?
A6: To avoid potential degradation, it is best to aliquot the stock solution into smaller, single-use vials after the initial thawing. This will minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I see a precipitate in my this compound solution after thawing.
-
Cause: The compound may have come out of solution at low temperatures.
-
Solution: Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the precipitate completely before use.
Issue 2: My experimental results are inconsistent.
-
Cause A: Improper Storage: The sample may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.
-
Solution A: Ensure the sample is consistently stored at -20°C and aliquot after the first use.
-
Cause B: Instability in Aqueous Solution: If you are using a pre-diluted aqueous solution that is more than a day old, the compound may have degraded.
-
Solution B: Always prepare fresh aqueous solutions for your experiments.[4]
-
Cause C: Solvent Effects: The residual organic solvent from the stock solution may be interfering with your assay.
-
Solution C: Ensure that the amount of organic solvent carried over into your final experimental concentration is negligible, as it can have physiological effects.[4] If your assay is sensitive to organic solvents, evaporate the shipping solvent and redissolve the compound in a compatible solvent or aqueous buffer.
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Long-Term Stability | ≥ 2 years at -20°C | [1][4] |
| Formulation | A solution in methyl acetate | [1][2] |
| Solubility | ||
| Dimethylformamide (DMF) | >25 mg/ml | [1][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | >25 mg/ml | [1][3] |
| Ethanol | >30 mg/ml | [1][3] |
| PBS (pH 7.2) | >1.4 mg/ml | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Remove the this compound vial from the -20°C storage and allow it to equilibrate to room temperature.
-
If the provided solution in methyl acetate is at a suitable concentration, you may proceed to make further dilutions.
-
If a different solvent is required, the methyl acetate can be evaporated under a gentle stream of inert gas.
-
Add your solvent of choice (e.g., ethanol, DMSO, DMF) to the dried compound to achieve the desired stock concentration.[1]
-
Purge the headspace of the vial with an inert gas before sealing to enhance stability.
Protocol 2: Preparation of an Aqueous Working Solution
-
Evaporate the methyl acetate from the required amount of this compound stock solution under a gentle stream of inert gas.
-
Directly dissolve the resulting neat oil in an aqueous buffer, such as PBS (pH 7.2).[4]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
This aqueous solution should be prepared fresh and used within one day.[4]
Visualizations
Caption: Workflow for optimal handling and storage of this compound.
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).
References
Technical Support Center: Analysis of Bicyclo-PGE2 by LC-MS/MS
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of bicyclo-PGE2. Our focus is on mitigating matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a stable, chemically derived metabolite of prostaglandin (B15479496) E2 (PGE2). Due to the inherent instability of PGE2 and its primary physiological metabolites, this compound is often quantified as a reliable surrogate to estimate the in vivo biosynthesis and metabolism of PGE2.[1] Its stability makes it a more robust analyte for quantitative analysis in complex biological matrices.
Q2: What are the main challenges in the LC-MS/MS analysis of this compound?
The primary challenge is overcoming matrix effects, particularly ion suppression, which can lead to inaccurate and irreproducible results.[2] Biological samples such as plasma and urine contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer. Other challenges include achieving adequate chromatographic separation from isomeric compounds and ensuring the stability of the analyte during sample preparation.
Q3: What are the most effective sample preparation techniques for reducing matrix effects for this compound?
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common and effective techniques for cleaning up biological samples prior to LC-MS/MS analysis of prostaglandins (B1171923).[3] The choice between SPE and LLE will depend on the specific matrix and the resources available. A well-optimized sample preparation protocol is crucial for minimizing matrix effects.
Q4: How do I choose an appropriate internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d4-bicyclo-PGE2). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL version of this compound is not available, a deuterated analog of a closely related prostaglandin, such as d4-PGE2, can be used, but its performance must be carefully validated.[4]
Q5: Can I use a previously published method for PGE2 for the analysis of this compound?
A method for PGE2 is an excellent starting point for developing a this compound assay, as they share structural similarities. However, it is crucial to optimize and validate the method specifically for this compound. This includes confirming the optimal precursor and product ions for multiple reaction monitoring (MRM), as the fragmentation pattern may differ due to the bicyclic structure. Chromatographic conditions should also be verified to ensure adequate separation from any potential interferences in the sample matrix.
Troubleshooting Guides
Matrix effects, primarily ion suppression, are a common source of issues in the LC-MS/MS analysis of this compound. This guide provides a systematic approach to troubleshooting and resolving these problems.
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Quantitative Data Summary
The following table summarizes the recovery and matrix effects for PGE2 using different sample preparation methods. As a stable metabolite of PGE2, this compound is expected to behave similarly, but these methods should be validated for the specific analyte.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) with Hexane/Ethyl Acetate (B1210297) | PGE2 | Cell Culture Supernatant | 92.0 ± 4.9 | Not explicitly quantified, but method showed good accuracy | [4] |
| Solid-Phase Extraction (SPE) with C18 cartridge | Eicosanoids | Plasma | ~80-100 (analyte dependent) | Ion suppression observed, but reduced with optimized washing steps | This is a general finding from multiple sources |
| Protein Precipitation (PPT) with Acetonitrile | Prostaglandins | Plasma | High recovery, but significant matrix effects often observed | Prone to significant ion suppression | This is a general finding from multiple sources |
Experimental Protocols
This section provides a detailed starting protocol for the LC-MS/MS analysis of this compound, based on established methods for PGE2. It is essential to validate this protocol for your specific application and instrumentation.
Sample Preparation Workflow
Caption: A generalized workflow for the extraction of this compound from biological samples.
Detailed Protocol for Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for PGE2 in cell culture supernatants and should be a good starting point for plasma or urine after appropriate dilution.[4]
-
Sample Collection: Collect biological samples (e.g., 500 µL of plasma or urine) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Spike each sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-bicyclo-PGE2 or d4-PGE2) to a final concentration within the linear range of the assay.
-
Acidification: Add a small volume of acid (e.g., 40 µL of 1 M citric acid) to each sample to adjust the pH to approximately 3-4. This ensures that the acidic prostaglandin is in its protonated form, which is more readily extracted into an organic solvent.
-
Antioxidant Addition: To prevent auto-oxidation of the analyte during sample processing, add an antioxidant such as butylated hydroxytoluene (BHT).[4]
-
Extraction:
-
Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction two more times, combining the organic layers.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Recommended LC-MS/MS Parameters
These parameters are based on methods for PGE2 and should be optimized for this compound.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For improved separation from isomers, a phenyl-hexyl stationary phase can also be effective.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step. The gradient should be optimized to ensure baseline separation of this compound from other matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Expected Precursor Ion [M-H]⁻: The molecular weight of this compound is 334.5 g/mol , so the expected deprotonated molecule would have an m/z of 333.5 .
-
Potential Product Ions: Fragmentation of prostaglandins often involves the loss of water (H₂O) and carbon dioxide (CO₂). Therefore, potential product ions to monitor during method development would include those corresponding to [M-H-H₂O]⁻ and [M-H-2H₂O]⁻. Based on the fragmentation of PGE2, a more specific fragment resulting from the loss of the aliphatic side chain should also be investigated.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve the maximum signal intensity for this compound.
By following these guidelines and protocols, researchers can develop a robust and reliable LC-MS/MS method for the quantification of this compound, effectively minimizing the impact of matrix effects and ensuring high-quality data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Ex Vivo Prostaglandin Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the artificial formation of prostaglandins (B1171923) during sample preparation. Adherence to these protocols is critical for obtaining accurate and reproducible measurements of these potent lipid mediators.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent ex vivo prostaglandin (B15479496) formation?
Q2: What are the primary sources of artefactual prostaglandin synthesis during sample preparation?
A2: The main culprits are the activation of cyclooxygenase (COX) enzymes (COX-1 and COX-2) due to:
-
Platelet Activation: During blood collection, platelets can become activated and release thromboxane (B8750289) A2, a type of prostaglandin.
-
Tissue Disruption: Homogenization and other tissue processing steps can activate phospholipases, which release arachidonic acid, the precursor for prostaglandin synthesis.
-
Temperature Fluctuations: Deviations from optimal temperatures can increase enzymatic activity.
Q3: What is the most effective way to inhibit ex vivo prostaglandin synthesis?
A3: The most effective strategy is a multi-pronged approach:
-
Immediate Inhibition of Cyclooxygenases: Add a COX inhibitor, such as indomethacin, to the collection tube or homogenization buffer.
-
Strict Temperature Control: Keep samples on ice or at 4°C throughout the entire preparation process.
-
Use of Appropriate Anticoagulants: For blood samples, use EDTA or heparin to prevent clotting and minimize platelet activation.
-
Prompt Processing: Process samples as quickly as possible to minimize the opportunity for enzymatic activity.
Troubleshooting Guides
Problem 1: High variability in prostaglandin levels between replicate samples.
| Possible Cause | Solution |
| Inconsistent sample handling time. | Standardize the time from sample collection to freezing or analysis for all samples. |
| Delayed or inconsistent addition of COX inhibitor. | Add the inhibitor immediately upon sample collection. Prepare collection tubes with the inhibitor in advance. |
| Variable platelet activation. | Ensure gentle blood collection and immediate mixing with anticoagulant. Avoid vigorous shaking. |
| Temperature fluctuations during processing. | Keep all samples, buffers, and equipment on ice throughout the procedure. |
Problem 2: Prostaglandin levels are unexpectedly high in all samples, including controls.
| Possible Cause | Solution |
| Ineffective COX inhibitor concentration. | Verify the concentration and proper dissolution of the inhibitor in the buffer. Consider increasing the inhibitor concentration. |
| Suboptimal storage conditions. | Ensure samples are stored at -80°C. Avoid repeated freeze-thaw cycles. Some prostaglandins, like PGD2, are unstable even at -20°C.[1] |
| Contamination of reagents or tubes. | Use fresh, high-purity reagents and sterile, nuclease-free tubes. |
Problem 3: Prostaglandin levels are below the limit of detection.
| Possible Cause | Solution |
| Degradation of prostaglandins. | Process samples immediately after collection. For unstable prostaglandins like PGD2, analysis within 8 hours is recommended.[1] Store at -80°C for long-term storage. |
| Inefficient extraction. | Optimize the extraction protocol. Ensure the pH is appropriate for the specific prostaglandin being measured. |
| Low endogenous levels. | Consider concentrating the sample or using a more sensitive detection method, such as LC-MS/MS. |
Data Presentation
Table 1: Comparison of Common Cyclooxygenase (COX) Inhibitors
| Inhibitor | Target(s) | Typical Concentration for Ex Vivo Inhibition | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Notes |
| Indomethacin | COX-1 and COX-2 | 10-15 µM (~3.6-5.4 µg/mL)[2][3] | 0.009[4] | 0.31 | A potent, non-selective inhibitor commonly used for sample preparation. |
| Meclofenamic Acid | COX-1 and COX-2 | 10-15 µM | 0.06 | Not Reported | Another effective non-selective inhibitor. |
| Ibuprofen | COX-1 and COX-2 | Varies | 2.3 (ratio to COX-2) | 1 (ratio to COX-1) | A non-selective inhibitor. |
| Diclofenac | Preferentially COX-2 | Varies | 0.16 (ratio to COX-2) | 1 (ratio to COX-1) | Shows some selectivity for COX-2. |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Blood Collection for Prostaglandin Analysis
-
Preparation:
-
Label pre-chilled vacuum blood collection tubes containing either EDTA or heparin as the anticoagulant.
-
Add a cyclooxygenase inhibitor, such as indomethacin, to each tube to a final concentration of approximately 10 µg/mL. Ensure the inhibitor is fully dissolved in a small volume of an appropriate solvent before adding to the tube and allowing the solvent to evaporate if necessary.
-
-
Collection:
-
Collect blood using standard venipuncture techniques, minimizing stasis.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor. Do not shake vigorously to prevent hemolysis and platelet activation.
-
-
Processing:
-
Place the blood collection tube immediately on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma to a clean, pre-chilled polypropylene (B1209903) tube.
-
-
Storage:
-
For immediate analysis, keep the plasma on ice.
-
For short-term storage (up to 24 hours), store at -20°C.
-
For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Tissue Homogenization for Prostaglandin Analysis
-
Preparation:
-
Prepare a homogenization buffer (e.g., phosphate-buffered saline) containing a cyclooxygenase inhibitor (e.g., 10 µg/mL indomethacin) and a protease inhibitor cocktail.
-
Pre-chill all buffers, tubes, and homogenization equipment on ice.
-
-
Excision and Weighing:
-
Excise the tissue of interest as quickly as possible to minimize ischemia.
-
Immediately rinse the tissue with ice-cold saline to remove any blood.
-
Blot the tissue dry, weigh it, and place it in a pre-chilled tube.
-
-
Homogenization:
-
Add the appropriate volume of ice-cold homogenization buffer (typically 5-10 volumes of buffer to tissue weight).
-
Homogenize the tissue on ice using a suitable method (e.g., polytron homogenizer, dounce homogenizer, or sonicator). Ensure the sample remains cold throughout the process.
-
-
Clarification:
-
Centrifuge the homogenate at 10,000-12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
-
Storage:
-
For immediate analysis, keep the supernatant on ice.
-
For long-term storage, aliquot the supernatant into pre-chilled tubes and store at -80°C.
-
Visualizations
Caption: Workflow for blood sample preparation to prevent ex vivo prostaglandin formation.
Caption: Prostaglandin synthesis pathway and points of enzymatic inhibition.
References
Technical Support Center: Enhanced Recovery of Bicyclo-PGE2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement and recovery of bicyclo-prostaglandin E2 (bicyclo-PGE2). As a stable metabolite of the often unstable PGE2 and its derivatives, accurate quantification of this compound is a reliable method for assessing in vivo PGE2 biosynthesis.[1][2] This guide offers detailed experimental protocols, quantitative data for comparison, and visual workflows to streamline your experimental processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, purification, and quantification of this compound.
Q1: My recovery of this compound after Solid-Phase Extraction (SPE) is consistently low. What are the potential causes and solutions?
A1: Low recovery is a frequent challenge in SPE. Here are the primary causes and corresponding troubleshooting steps:
-
Improper Cartridge Conditioning: The C18 sorbent must be properly activated and equilibrated.
-
Solution: Ensure the cartridge is conditioned first with a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) to solvate the C18 chains, followed by an equilibration step with an aqueous solution at the same pH as your sample. Do not let the cartridge dry out between these steps.
-
-
Incorrect Sample pH: The pH of the sample is critical for efficient binding of prostaglandins (B1171923) to the reversed-phase sorbent.
-
Solution: Acidify your sample to a pH of 3-4 using a weak acid like formic or acetic acid. This ensures that the carboxylic acid group of this compound is protonated, making the molecule less polar and enhancing its retention on the C18 stationary phase. Including 1% formic acid in the sample loading mixture has been shown to increase recoveries from biological matrices to ≥90%.[3]
-
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak for complete recovery.
-
Solution: For the wash step, use a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences without affecting this compound. For elution, a stronger organic solvent like methanol, acetonitrile, or ethyl acetate (B1210297) is necessary. Ensure the elution solvent volume is sufficient to completely elute the analyte from the sorbent bed.
-
-
High Flow Rate: Loading the sample or eluting the analyte too quickly can lead to incomplete binding or elution.
-
Solution: Maintain a slow and consistent flow rate during sample loading (1-2 mL/min) and elution (1 mL/min) to allow for adequate interaction between the analyte and the sorbent.
-
Q2: I am observing high variability in my LC-MS/MS results between replicates. What could be causing this?
A2: High variability can stem from several factors throughout the experimental workflow:
-
Inconsistent Sample Preparation: Minor differences in sample handling, especially during SPE, can lead to significant variations.
-
Solution: Standardize your SPE protocol, ensuring consistent volumes, concentrations, and incubation times for each sample. Automation of the SPE process can also reduce variability.
-
-
Analyte Instability: While this compound is more stable than PGE2, improper storage can still lead to degradation.
-
Solution: Store samples at -80°C immediately after collection.[4] Avoid multiple freeze-thaw cycles. Process samples on ice whenever possible to minimize enzymatic and chemical degradation.
-
-
Matrix Effects in the Ion Source: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.
-
Solution: Optimize your chromatographic separation to resolve this compound from interfering matrix components. A thorough wash step during SPE is also crucial to remove these interferences. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to correct for matrix effects and variations in recovery.
-
Q3: I am having difficulty achieving baseline separation of this compound from other isomers in my LC-MS/MS analysis. What can I do to improve this?
A3: Co-elution of isomers is a common problem in prostaglandin (B15479496) analysis.
-
Suboptimal HPLC Column and Mobile Phase: The choice of column and mobile phase composition is critical for resolving structurally similar compounds.
-
Solution: A high-resolution reversed-phase C18 column is typically used. Optimization of the mobile phase gradient is key. A shallow gradient using acetonitrile or methanol with a small percentage of a weak acid (e.g., 0.1% formic or acetic acid) in water can improve separation. Experiment with different organic modifiers and gradient profiles to achieve the best resolution. Complete chromatographic separation is essential for accurate quantification, especially for geometric isomers that may have similar fragmentation patterns in the mass spectrometer.[4]
-
Experimental Protocols
Below are detailed methodologies for the solid-phase extraction and LC-MS/MS analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods optimized for prostaglandins and their metabolites.[3]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Acidify the plasma to pH 3-4 with 2% formic acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in 0.1% formic acid to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound with 2 mL of methyl formate (B1220265) or ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines a general method for the quantification of prostaglandins.[5]
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment). Note: The exact m/z values should be determined by direct infusion of a this compound standard.
-
Internal Standard (e.g., this compound-d4): Precursor ion [M-H]⁻ → Product ion (corresponding fragment).
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to maximize signal intensity.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on prostaglandin analysis to provide a benchmark for expected performance.
Table 1: Recovery Rates of Prostaglandins using Solid-Phase Extraction
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| PGE2 | Plasma, Urine, Tissue Homogenate | Octadecyl-bonded silica | Methanol/Water mixtures | >90% (with 1% formic acid) | [3] |
| 8-iso-PGF2α | Urine | Polystyrene-electrospun nanofibers | Methanol | 95.3–103.8% | [6] |
| PGE2 | Cell Culture Medium | C18 | Acetonitrile | Increased by 181% with optimization | [7][8] |
| PGD2 | Cell Culture Medium | C18 | Acetonitrile | Increased by 323% with optimization | [7][8] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Prostaglandin Analysis
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| 8-iso-PGF2α | Urine | HPLC-MS/MS | 0.015 ng/mL | - | [6] |
| PGE2 / PGD2 | Cell Culture Medium | HPLC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | [7][8] |
| PGE2 / PGD2 | Cell Culture Supernatants | LC-MS-MS | 20 pg/mL | 100 pg/mL | [4] |
Visual Guides
PGE2 Signaling Pathway
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors couple to different intracellular signaling cascades, leading to varied cellular responses.[3][9]
References
- 1. promochrom.com [promochrom.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Prep Workflows for Low-Level LC-MS/MS Analysis | Separation Science [sepscience.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo-PGE2 Measurement Standardization: A Technical Support Center
Welcome to the technical support center for the standardization of bicyclo-PGE2 measurement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for the accurate quantification of this compound, a stable metabolite of Prostaglandin (B15479496) E2 (PGE2).
Due to the inherent instability of PGE2 and its primary metabolite, 13,14-dihydro-15-keto-PGE2 (PGEM), measuring the chemically stable derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE2 (this compound), is the preferred method for reliably assessing in vivo PGE2 biosynthesis.[1][2] However, significant inter-laboratory variability remains a challenge. This guide provides detailed methodologies and troubleshooting advice to promote reproducible and comparable results across different labs.
Frequently Asked Questions (FAQs)
Q1: Why should I measure this compound instead of PGE2 directly in plasma or urine?
A1: Direct measurements of PGE2 in plasma are often unreliable because it is rapidly metabolized and cleared from circulation, particularly by the lungs.[3] Its principal circulating metabolite, PGEM, is also unstable.[1] this compound is a stable, base-catalyzed transformation product of PGEM.[2] By converting PGEM to this single, stable compound through alkalinization of the sample, you can circumvent the instability issue, allowing for more accurate and reproducible quantification of systemic PGE2 production.[1]
Q2: What are the main analytical methods for quantifying this compound?
A2: The two most common technologies for prostaglandin quantification are immunoassays (like ELISA and RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Immunoassays (ELISA/RIA): These methods are based on antigen-antibody recognition and are widely used. They can be highly sensitive, with radioimmunoassays (RIA) detecting as little as 1 pg of bicyclo-PGEM. However, they can be susceptible to cross-reactivity with other related compounds.[1]
-
LC-MS/MS: This method is considered highly specific and less laborious compared to other techniques.[6] It separates compounds chromatographically before detection by mass spectrometry, which minimizes issues of cross-reactivity and can distinguish between structurally similar isomers.[5][6]
Q3: What are the most critical steps for ensuring sample integrity before analysis?
A3: Optimal and standardized sample processing is of the highest importance for obtaining reproducible results.[7] Key steps include:
-
Pre-collection: The subject should rest for at least 30 minutes before sample collection.[7]
-
Collection: Avoid venous occlusion and use a consistent needle diameter for blood draws. Use pre-cooled tubes containing an anticoagulant (e.g., EDTA or heparin).[7][8]
-
Inhibition of Ex Vivo Formation: Immediately add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) or meclofenamic acid (e.g., to 10-15 µM), to the sample to prevent the artificial generation of prostaglandins (B1171923) after collection.[7][9]
-
Temperature Control: Keep samples on ice during processing.[8] Centrifuge at 2-8°C within 30 minutes of collection to separate plasma.[8]
-
Storage: Aliquot samples and store them at -70°C or -80°C.[7][10] Avoid repeated freeze-thaw cycles.[8] Samples should only be thawed once before examination.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Assay or Inter-Sample Variability | 1. Inconsistent sample handling and processing.[7] 2. Variable sample storage duration or conditions.[7] 3. Repeated freeze-thaw cycles.[8] 4. Ex vivo prostaglandin synthesis after collection.[9] | 1. Strictly adhere to a standardized sample collection and processing protocol (see Q3 in FAQs and Experimental Protocols section). 2. Ensure all samples are stored at a stable -80°C for a controlled duration. 3. Aliquot samples after initial processing to avoid multiple freeze-thaw cycles. 4. Ensure a COX inhibitor (e.g., indomethacin) is added to all samples immediately after collection. |
| Low Analyte Recovery (LC-MS/MS & Immunoassay) | 1. Inefficient solid-phase extraction (SPE). 2. Analyte degradation during sample preparation.[11] 3. Incomplete reconstitution of the dried extract. | 1. Condition and equilibrate the SPE column (e.g., Oasis MAX) properly. Ensure sample pH is optimized for binding. 2. Keep samples on ice and minimize the time for sample preparation. For unstable compounds like PGD2, preparation time should be less than 8 hours.[11] 3. After evaporating the organic solvent, vortex the sample thoroughly in the reconstitution buffer. Allow it to sit at room temperature for several minutes and repeat vortexing.[12] |
| Poor Chromatographic Peak Shape or Resolution (LC-MS/MS) | 1. Inappropriate mobile phase composition.[6] 2. Column degradation or contamination. 3. Matrix effects from the biological sample.[6] | 1. Optimize the mobile phase gradient. An acetonitrile/water gradient with 0.1% formic acid often provides good separation for prostaglandins on a C18 column.[6] 2. Use a guard column and flush the analytical column regularly. 3. Improve the sample clean-up procedure (e.g., optimize SPE). Use a deuterated internal standard (e.g., PGE2-d4) to correct for matrix effects.[6] |
| Non-Parallel Dilution Curves (Immunoassay) | 1. Cross-reactivity with other substances in the sample matrix.[13] 2. High concentrations of interfering substances like free fatty acids.[13] 3. Matrix effects. | 1. Use a more specific antibody or switch to a more specific method like LC-MS/MS. 2. Implement a sample extraction/purification step (e.g., SPE) to remove interfering lipids before analysis. Unextracted plasma may be unsatisfactory for some RIAs.[13] 3. Ensure standards are prepared in a matrix similar to the samples (e.g., for tissue culture media, dilute standards in the same media).[12] |
| High Background Signal (Immunoassay) | 1. Insufficient washing steps. 2. Non-specific binding of antibodies or conjugate. 3. Contaminated reagents or buffers. | 1. Increase the number of wash cycles (e.g., from 3 to 5) and ensure complete aspiration of wash buffer between steps.[8] 2. Add a blocking agent (e.g., BSA) to the assay buffer if not already included. 3. Use fresh, high-purity reagents and deionized water to prepare all buffers. |
Data Presentation: Method Comparison
The choice between immunoassay and LC-MS/MS depends on the specific requirements of the study, such as sample volume, throughput, and the need for absolute specificity.
| Parameter | Immunoassay (ELISA/RIA) | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation followed by mass-to-charge ratio detection |
| Specificity | Can be high, but potential for cross-reactivity exists. | Very high; can resolve isomers and is considered a gold standard.[6][11] |
| Sensitivity | High. RIA can achieve a limit of detection of ~1 pg.[1] ELISA sensitivity is typically in the range of 7-20 pg/mL.[11][12] | Very high. Limit of detection can be <20 pg/mL (0.2 pg on-column).[11] |
| Throughput | High (typically 96-well plate format) | Lower, but can be improved with modern UPLC systems and optimized methods |
| Sample Prep | May require extraction for complex matrices.[9][12] | Requires solid-phase extraction (SPE) and derivatization in some cases.[11][14] |
| Cost | Lower instrument cost; reagent-intensive | Higher instrument cost; lower cost per sample for high-throughput runs |
| Validation | Intra- and inter-assay CVs are typically 5-15%.[1][11] | Intra- and inter-day CVs are typically <5%.[11] Accuracy is often >95%.[6][11] |
CV = Coefficient of Variation
Experimental Protocols
Below are detailed, generalized methodologies for the two main analytical techniques. Users should always refer to a specific kit insert or validated in-house procedure.
Method 1: this compound Quantification by Competitive ELISA
This protocol is a synthesized procedure based on common commercial ELISA kits.
1. Sample Preparation and Extraction (for complex matrices like plasma):
- To 500 µL of plasma (containing a COX inhibitor), add a deuterated standard to monitor extraction efficiency.
- Acidify the sample to pH ~3.5 with 2M hydrochloric acid.
- Condition a C18 Reverse Phase Extraction Column (e.g., 200 mg) by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[12]
- Apply the acidified sample to the column under slight positive pressure to achieve a flow rate of ~0.5 mL/minute.[12]
- Wash the column with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove lipids.[12]
- Elute the prostaglandins with 10 mL of ethyl acetate (B1210297).[12]
- Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.
- Reconstitute the dried sample in 250 µL of Assay Buffer. Vortex vigorously, let sit for 5 minutes, and repeat twice to ensure complete dissolution.[12]
2. ELISA Procedure (Competitive Assay):
- Prepare serial dilutions of the PGE2 standard (e.g., from 1000 pg/mL down to ~7.8 pg/mL) in Assay Buffer.[12]
- Add 50 µL of standard or prepared sample to the appropriate wells of the antibody-coated microplate.
- Add 50 µL of PGE2-Horseradish Peroxidase (HRP) conjugate to each well.
- Add 50 µL of the specific anti-PGE2 antibody to each well.
- Seal the plate and incubate for 2 hours at room temperature on a plate shaker (~500 rpm).[12]
- Aspirate the contents and wash each well 3-5 times with 400 µL of Wash Buffer.[8][12]
- Add 100-200 µL of substrate solution (e.g., TMB or a chemiluminescent substrate) to each well.[12][15]
- Incubate for 15-60 minutes at room temperature, protected from light.[8][12]
- Add 50 µL of Stop Solution to terminate the reaction.
- Read the absorbance or luminescence on a microplate reader. The signal intensity is inversely proportional to the amount of PGE2 in the sample.
Method 2: this compound Quantification by LC-MS/MS
This protocol outlines a general workflow for LC-MS/MS analysis.
1. Sample Preparation and Extraction:
- To 500 µL of plasma, add 20 µL of a deuterated internal standard solution (e.g., PGE2-d4).[11][14]
- Add 40 µL of 1M citric acid and 5 µL of 10% BHT to prevent oxidation.[11]
- Perform liquid-liquid extraction by adding 2 mL of hexane/ethyl acetate (1:1, v/v), vortexing for 1 minute, and centrifuging.[11]
- Transfer the upper organic phase to a new tube. Repeat the extraction twice more.
- Combine the organic phases and evaporate to dryness under nitrogen.
- Reconstitute the sample in 200 µL of a mobile phase-compatible solution (e.g., methanol/ammonium (B1175870) acetate buffer).[11]
2. LC-MS/MS Analysis:
- HPLC System: Use a C18 analytical column (e.g., 2 x 150 mm, 3 µm).[11]
- Mobile Phase: Use a gradient elution, for example, with Mobile Phase A as 10 mM ammonium acetate (pH 8.5) and Mobile Phase B as acetonitrile. A typical gradient might run from 20% to 50% B over 10 minutes.[11]
- Flow Rate: 200 µL/min.[11]
- Injection Volume: 10 µL.[11]
- Mass Spectrometer: Operate in negative ion electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM). For PGE2, a common mass transition is m/z 351 -> 189. For a deuterated standard like PGE2-d4, the transition would be m/z 355 -> 275.[6]
- Quantification: Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration in unknown samples from this curve.
Mandatory Visualizations
Signaling Pathways
Caption: PGE2 signaling via four distinct EP receptors and their primary downstream pathways.[16][17]
Experimental Workflows
Caption: Generalized experimental workflow for this compound measurement by ELISA and LC-MS/MS.
References
- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. arborassays.com [arborassays.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. raybiotech.com [raybiotech.com]
- 16. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Bicyclo-PGE2: A Stable Biomarker for Assessing Inflammatory Status
A comprehensive guide for researchers and drug development professionals on the validation and comparison of bicyclo-PGE2 as a systemic inflammation biomarker.
In the landscape of inflammatory disease research and therapeutic development, the accurate measurement of inflammatory mediators is paramount. Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator in the inflammatory cascade, however, its short half-life in circulation presents a significant challenge for its direct use as a reliable biomarker. This guide focuses on bicyclo-prostaglandin E2 (this compound), a stable, downstream metabolite of PGE2, and evaluates its utility as a robust indicator of systemic inflammation. Through a detailed comparison with other established biomarkers and a review of experimental methodologies, this document provides a critical resource for the scientific community.
This compound: A Superior Surrogate for Systemic PGE2 Assessment
PGE2 is rapidly metabolized in the body to 13,14-dihydro-15-keto-PGE2, which is then further converted to a stable bicyclic derivative. This final product, this compound, can be reliably measured in biological fluids, particularly urine, where it is often referred to as prostaglandin E metabolite (PGE-M). Its stability and correlation with systemic PGE2 production make it an attractive and practical biomarker for tracking inflammatory processes in a variety of pathological conditions.
Comparative Analysis of this compound with Other Inflammation Biomarkers
The validation of a biomarker hinges on its performance relative to existing standards. Below is a comparative overview of this compound against commonly used inflammation biomarkers such as C-reactive protein (CRP), fecal calprotectin, and key inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data Summary
The following tables summarize findings from studies comparing the utility of urinary PGE-M (this compound) with other biomarkers in assessing disease activity in inflammatory conditions.
| Table 1: Biomarker Performance in Inflammatory Bowel Disease (Ulcerative Colitis) | ||
| Biomarker | Area Under the Curve (AUC) for Predicting Active Disease | Reference |
| Urinary PGE-M | 0.693 | [1] |
| Fecal Calprotectin | 0.916 | [1] |
| C-Reactive Protein (CRP) | 0.504 | [1] |
| Table 2: Biomarker Performance in Inflammatory Bowel Disease (Crohn's Disease) | ||
| Biomarker | Area Under the Curve (AUC) for Predicting Active Disease | Reference |
| Urinary PGE-M | 0.659 | [1] |
| Fecal Calprotectin | 0.957 | [1] |
| C-Reactive Protein (CRP) | 0.619 | [1] |
| Table 3: Biomarker Levels in Rheumatoid Arthritis Patients (Early RA, Females) | ||
| Biomarker | Observation | Reference |
| Urinary tPGEM (a PGE2 metabolite) | Significantly elevated after 24 weeks of treatment with anti-TNF (certolizumab pegol) or anti-IL-6R (tocilizumab) agents. | [2][3] |
| Serum IL-6 | Levels are a key therapeutic target in RA. | [2][3] |
| Serum TNF-α | Levels are a key therapeutic target in RA. | [2][3] |
Note: Urinary PGE-M is the precursor that is chemically converted to the stable this compound for measurement.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the validation of this compound.
Cyclooxygenase-2 (COX-2) Pathway Leading to PGE2 Synthesis
References
- 1. Urinary prostaglandin metabolites evaluation for activity monitoring in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary prostanoids are elevated by anti-TNF and anti-IL6 receptor disease-modifying antirheumatic drugs but are not predictive of response to treatment in early rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Bicyclo-PGE2 and Tetranor-PGEM as Prostaglandin E2 Markers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate measurement of PGE2 levels is crucial for understanding its role in disease and for the development of targeted therapies. However, PGE2 itself is rapidly metabolized in vivo, making its direct measurement challenging and often unreliable. Consequently, researchers turn to its more stable metabolites as surrogate markers. This guide provides a detailed comparative analysis of two prominent PGE2 metabolites: bicyclo-PGE2, typically measured in plasma, and tetranor-PGEM, commonly assayed in urine.
At a Glance: this compound vs. Tetranor-PGEM
| Feature | This compound | Tetranor-PGEM |
| Parent Metabolite | 13,14-dihydro-15-keto-PGE2 | Prostaglandin E2 (PGE2) |
| Biological Matrix | Plasma | Urine |
| Nature of Measurement | Reflects systemic PGE2 production | Reflects systemic PGE2 production |
| Stability | Stable breakdown product.[1][2][3][4] | Stable, but requires storage at -80°C for long-term preservation.[5] |
| Typical Concentration in Healthy Adults | Not consistently reported, but its precursor, 13,14-dihydro-15-keto PGE2, is found at levels of about 20 pg/mL in plasma. | 2.6 - 7.4 ng/mg creatinine. |
| Concentration in Disease States | Elevated in some cancers (e.g., maxillofacial carcinomas) and malaria. | Can be doubled under pathological conditions such as various cancers (colorectal, breast, pancreatic), diabetic nephropathy, and inflammatory diseases. |
| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Metabolic Pathways and Signaling
The production of these markers is a direct consequence of PGE2 metabolism. Understanding these pathways is essential for interpreting biomarker data.
PGE2 Metabolic Pathways
Prostaglandin E2 undergoes rapid enzymatic degradation in the body. The initial steps involve the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2, which is then reduced to 13,14-dihydro-15-keto-PGE2. This primary plasma metabolite is unstable but can be converted to the stable this compound, making the latter a reliable indicator of plasma PGE2 levels. Concurrently, PGE2 and its metabolites can undergo β- and ω-oxidation in the liver and other tissues, leading to the formation of tetranor-PGEM, which is then excreted in the urine.
References
- 1. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [Clinical investigation of plasma prostaglandin levels in patients with digestive cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of bicyclo-PGE2 Levels in Preclinical Inflammatory Disease Models
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, involved in a wide array of physiological and pathological processes, including pain, fever, and tissue repair.[1] However, its short half-life in circulation makes direct measurement challenging. Bicyclo-PGE2, a stable downstream metabolite of PGE2, serves as a more reliable biomarker for quantifying systemic PGE2 production, offering valuable insights into the inflammatory status in various disease states.[1] This guide provides a comparative overview of this compound and parent PGE2 levels across different experimental models of inflammatory diseases, supported by experimental data and detailed methodologies.
Data Summary: PGE2 and Metabolite Levels in Inflammatory Models
The following table summarizes key findings on the levels of PGE2 and its metabolites in various inflammatory conditions. Direct comparative values for this compound across multiple standardized models are not always published in a single study; therefore, data on the parent compound PGE2 are included to provide a broader context of this inflammatory axis.
| Disease Model/Condition | Species | Sample Type | Key Findings |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | Paw Tissue | A dramatic (~59-fold) reduction in PGE2 was observed in mPGES-1 knockout mice compared to wild-type at the peak of arthritis, highlighting the significant role of the PGE2 pathway in this model.[2] |
| Collagen-Induced Arthritis (CIA) | Mouse | N/A | Deletion of the mPGES-1 enzyme, which is crucial for PGE2 production, resulted in the suppression of collagen-induced arthritis.[2] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Mouse | Colon & Small Intestine | Genetic deletion of mPGES-1 led to reduced PGE2 levels, more extensive acute injury, and impaired recovery.[3] In a separate study, indomethacin (B1671933) treatment reduced PGE2 levels by ~99% in the colon (from 2789 to 29 ng/g of dry tissue).[4][5] |
| Inflammatory Bowel Disease (IBD) | Human | Colonic Mucosa | In ulcerative colitis (UC) and Crohn's disease (CD), the expression of COX-2 (a key enzyme for PGE2 synthesis) was significantly increased, while the PGE2-degrading enzyme 15-PGDH was reduced, suggesting a mechanism for elevated PGE2 levels.[6] |
| LPS-Induced Systemic Inflammation | Mouse | N/A | Pre-treatment with indomethacin to suppress PGE2 production led to an enhanced systemic inflammatory response (cytokine storm) when challenged with lipopolysaccharide (LPS).[7] |
| Crohn's Disease (CD) vs. CEAS | Human | Urine | The urinary PGE2 metabolite (PGE-MUM) was significantly higher in patients with cryptogenic multifocal ulcerous stenosing enteritis (CEAS) than in those with CD. A cut-off value of 48.9 μg/g × Cre was proposed to differentiate the conditions.[8] |
Experimental Protocols
Accurate quantification of this compound is critical for its validation as a biomarker. The most common methods involve immunoassays or mass spectrometry.
Protocol: this compound Measurement by Enzyme Immunoassay (EIA)
This protocol outlines a general procedure for the quantification of this compound from biological samples, such as plasma, urine, or tissue homogenates. This method is based on the principle of competitive binding.
1. Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin). Centrifuge to separate plasma and store at -80°C.
-
Urine: Collect urine samples and store at -20°C or colder until analysis.[8] Centrifuge to remove particulate matter before use.
-
Tissue: Immediately after collection, snap-freeze tissue in liquid nitrogen or place it in a buffer containing an inhibitor like indomethacin to prevent ex-vivo PGE2 formation.[9] Homogenize the tissue on ice and centrifuge to collect the supernatant.
2. Alkaline Conversion:
-
PGE2 and its primary metabolite, 13,14-dihydro-15-keto PGE2, must be converted to the stable this compound form.
-
Treat the sample (plasma, urine, or tissue supernatant) with a strong base (e.g., 1 M KOH) and incubate at a controlled temperature (e.g., 50°C for 60 minutes) to facilitate the conversion.
-
Neutralize the reaction with an equivalent amount of acid (e.g., 1 M HCl).
3. Solid Phase Extraction (SPE) for Sample Purification:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by ultrapure water.
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with water and then a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the this compound from the cartridge using a higher concentration of organic solvent, such as ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in EIA buffer.
4. EIA Procedure:
-
Add the reconstituted samples, standards, and controls to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add this compound conjugated to an enzyme (e.g., acetylcholinesterase - "tracer") and a specific rabbit anti-bicyclo-PGE2 antibody to each well.
-
Seal the plate and incubate (e.g., overnight at 4°C) to allow for competitive binding between the sample/standard this compound and the tracer for the primary antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the enzyme substrate (e.g., Ellman's reagent) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Read the absorbance of the plate at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to a relevant measure, such as protein concentration for tissue samples or creatinine (B1669602) concentration for urine samples.[8]
Visualizations: Pathways and Workflows
PGE2 Biosynthesis and Metabolism
The following diagram illustrates the key steps in the formation of PGE2 from arachidonic acid and its subsequent conversion into the stable this compound metabolite, which is the target for measurement.
Caption: PGE2 synthesis from arachidonic acid and its conversion to this compound.
Experimental Workflow for this compound Quantification
This workflow diagram outlines the major steps involved in measuring this compound levels from biological samples using an immunoassay.
Caption: Workflow for this compound measurement from sample collection to data analysis.
References
- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PGE2 in Intestinal Inflammation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 promotes intestinal inflammation via inhibiting microbiota-dependent regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inverse expression of prostaglandin E2-related enzymes highlights differences between diverticulitis and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo-PGE2 as a Surrogate for Prostaglandin E2: A Comparison of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its short half-life and chemical instability, however, present significant challenges for accurate quantification in biological samples. This guide provides a comprehensive comparison of methodologies for assessing PGE2 activity, with a focus on the clinical validation and use of bicyclo-PGE2 as a stable surrogate marker for in vivo PGE2 biosynthesis and metabolism.
The Rationale for a Surrogate Marker
Direct measurement of PGE2 in plasma is often unreliable due to its rapid metabolism and degradation.[1] PGE2 is quickly converted to 15-keto-PGE2 and then to its primary plasma metabolite, 13,14-dihydro-15-keto-PGE2 (PGEM).[2][3] However, PGEM is also unstable, making it a poor candidate for a reliable biomarker.[1][4] To overcome this, a method was developed to convert PGEM and its degradation products into a single, stable compound, this compound, through a base-catalyzed cyclization.[1] This stable derivative can then be accurately quantified, providing a reliable estimate of in vivo PGE2 production.[2]
Comparative Analysis of Methodologies for Assessing PGE2 Activity
The assessment of PGE2 activity can be approached through various methods, each with its own advantages and limitations. The choice of method depends on the specific research question, sample type, and available resources.
| Method | Analyte | Principle | Advantages | Disadvantages |
| This compound Quantification | This compound | Chemical conversion of unstable PGE2 metabolites to a stable derivative, followed by immunoassay or mass spectrometry. | Reflects in vivo PGE2 biosynthesis and metabolism. Analyte is stable, allowing for reliable measurement.[2] | Indirect measurement. Requires a chemical conversion step. |
| Direct PGE2 Measurement | Prostaglandin E2 | Immunoassay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly quantify PGE2. | Measures the active molecule directly. | PGE2 is highly unstable, leading to potential inaccuracies.[1] Susceptible to ex vivo production during sample handling. |
| Upstream Enzyme Expression | COX-2, mPGES-1 | Western Blot or qPCR to measure the protein or mRNA levels of key enzymes in the PGE2 synthesis pathway. | Provides information about the potential for PGE2 production. | Does not directly measure PGE2 levels or activity. Enzyme levels may not always correlate with activity. |
| Downstream Signaling | cAMP, Cytokines (e.g., IL-6) | Immunoassay (ELISA) to quantify second messengers or downstream effector molecules. | Measures the biological effect of PGE2 signaling. | Can be influenced by other signaling pathways. May not be specific to PGE2 activity. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes the conversion of PGE2 metabolites in plasma to the stable this compound, followed by quantification using liquid chromatography-tandem mass spectrometry.
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
2. Alkaline Conversion to this compound:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 500 µL), add a strong base (e.g., 1 M NaOH) to raise the pH to >12.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to facilitate the complete conversion of 13,14-dihydro-15-keto-PGE2 and its degradation products to this compound.[4]
-
Neutralize the sample with an acid (e.g., 1 M HCl).
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the neutralized plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent wash buffer to remove interfering substances.
-
Elute this compound with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).
4. LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions of this compound.
-
Quantify this compound concentration by comparing the peak area to a standard curve generated with known amounts of a this compound standard.
Protocol 2: Western Blot for COX-2 and mPGES-1 Expression
This protocol details the detection and semi-quantification of key PGE2 synthesis enzymes in cell lysates or tissue homogenates.
1. Sample Preparation:
-
For cell cultures, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
For tissues, homogenize in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for COX-2 and mPGES-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: cAMP Competitive ELISA
This protocol describes the quantification of cyclic AMP (cAMP), a key second messenger in the PGE2 signaling pathway, in cell lysates or supernatants.
1. Sample Preparation:
-
Lyse cells with a lysis buffer provided in the ELISA kit or as recommended.
-
For some kits, an acetylation step of the samples and standards is required to increase the sensitivity of the assay.
2. ELISA Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-cAMP antibody.
-
Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubate the plate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
Visualizing the Pathways
To better understand the context of these measurements, the following diagrams illustrate the key biological pathways involving PGE2.
Conclusion
The clinical and research utility of this compound lies in its role as a stable and reliable surrogate marker for the in vivo production of the otherwise unstable PGE2. While direct measurement of PGE2 or its upstream and downstream effectors can provide valuable information, the quantification of this compound offers a robust method to assess the overall activity of the PGE2 pathway, particularly in systemic samples like plasma and urine. The choice of methodology should be carefully considered based on the specific experimental context and the desired balance between directness of measurement and analytical reliability.
References
- 1. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellbiolabs.com [cellbiolabs.com]
A Head-to-Head Battle for Precision: Quantifying Bicyclo-PGE2 by Immunoassay versus Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin (B15479496) analysis, the choice of quantification method is a critical decision point. This guide provides an objective comparison of two primary techniques for measuring bicyclo-prostaglandin E2 (bicyclo-PGE2), a stable metabolite of the inflammatory mediator prostaglandin E2 (PGE2): immunoassay and mass spectrometry. We present a comprehensive overview of their performance, supported by experimental data, to empower informed decisions in your research.
The quantification of this compound serves as a crucial surrogate for understanding the in vivo activity of PGE2, a key player in inflammation, pain, and various physiological processes. The inherent instability of PGE2 makes its direct measurement challenging, positioning its stable metabolite, this compound, as a reliable biomarker. The two most prevalent analytical platforms for this task, immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
At a Glance: Performance Comparison
| Performance Metric | Immunoassay (ELISA/RIA for this compound/PGE2) | Mass Spectrometry (LC-MS/MS for PGE2) |
| Lower Limit of Quantification (LLOQ) | ~1 pg (RIA for this compound)[1] | ~100 pg/mL (for PGE2)[1] |
| Limit of Detection (LOD) | ~3-8 pg/mL (ELISA for PGE2) | ~20 pg/mL (for PGE2)[1] |
| Precision (Intra-assay %CV) | 9.8% (RIA for this compound)[1] | < 6.5% (for PGE2) |
| Precision (Inter-assay %CV) | 15.3% (RIA for this compound)[1] | < 5.9% (for PGE2) |
| Specificity | Potential for cross-reactivity with structurally similar molecules | High, based on mass-to-charge ratio and fragmentation |
| Throughput | High (96-well plate format) | Moderate to High (autosampler dependent) |
| Cost per Sample | Lower | Higher |
| Initial Instrument Cost | Low | High |
Understanding the Methodologies
The fundamental principles behind immunoassay and mass spectrometry dictate their respective strengths and weaknesses.
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), rely on the highly specific binding of an antibody to its target antigen, in this case, this compound. The concentration of the analyte is determined by measuring a signal generated by a label (e.g., an enzyme or a radioactive isotope) that is either directly or indirectly proportional to the amount of this compound in the sample.
Mass Spectrometry , specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique that separates molecules based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (mass spectrometry). This technique offers exceptional specificity as it can distinguish between molecules with very similar structures.
Visualizing the Processes
To better understand the workflow of each technique and the biological context, the following diagrams illustrate the PGE2 metabolic pathway and the experimental procedures for immunoassay and LC-MS/MS.
Detailed Experimental Protocols
The following are generalized protocols for the quantification of this compound by immunoassay (ELISA) and LC-MS/MS. These should be adapted and optimized for specific sample types and laboratory conditions.
Immunoassay (ELISA) Protocol for this compound
This protocol is based on a competitive ELISA format, which is common for small molecule quantification.
1. Sample Preparation:
-
For biological fluids like plasma or urine, a sample extraction step may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a common method.
-
If using SPE, condition the C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to pH ~3.5 with 1M HCl.
-
Apply the sample to the conditioned SPE cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute this compound with a more non-polar solvent like ethyl acetate (B1210297) or methanol.
-
Evaporate the solvent and reconstitute the sample in the assay buffer provided with the ELISA kit.
2. ELISA Procedure:
-
Prepare standards and quality controls by diluting the provided stock solutions in the assay buffer.
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound (tracer) to each well.
-
Add the specific antibody to each well to initiate the competitive binding reaction.
-
Incubate the plate for the time specified in the kit instructions (typically 1-2 hours) at room temperature, often with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The amount of color developed is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve.
LC-MS/MS Protocol for this compound
This protocol outlines a general procedure for the quantification of this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a defined volume of sample, add an internal standard (IS), which is a stable isotope-labeled version of this compound (e.g., this compound-d4). The IS is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.
-
Perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the proteins.
-
The supernatant can be directly injected, or for cleaner samples and better sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be performed.
-
For SPE, follow a similar procedure as described for the immunoassay sample preparation.
-
For LLE, acidify the sample and extract with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
The gradient is programmed to separate this compound from other endogenous components of the sample matrix.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) for this compound and its internal standard.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both this compound and its internal standard. This provides high specificity and sensitivity.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards of known this compound concentrations containing a fixed amount of the internal standard.
-
Plot the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: Choosing the Right Tool for the Job
The choice between immunoassay and mass spectrometry for this compound quantification ultimately depends on the specific requirements of your research.
Immunoassays are a cost-effective and high-throughput solution, making them well-suited for large-scale screening studies where a high degree of specificity is not the primary concern. However, the potential for cross-reactivity with other structurally related prostaglandins (B1171923) can be a significant drawback, potentially leading to an overestimation of the true this compound concentration.
Mass spectrometry , on the other hand, offers unparalleled specificity and is considered the "gold standard" for the definitive quantification of small molecules like this compound. While the initial investment in instrumentation is higher and the sample throughput may be lower than that of immunoassays, the accuracy and reliability of the data generated by LC-MS/MS are often essential for mechanistic studies, drug development, and clinical research where precise measurements are paramount.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is crucial for generating robust and reliable data that can confidently drive scientific discovery and innovation.
References
A Comparative Guide to the Cross-Species Metabolism of Bicyclo-PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of bicyclo-prostaglandin E2 (bicyclo-PGE2) across various species, including humans, monkeys, rats, and dogs. Understanding the species-specific metabolic pathways of this stable prostaglandin (B15479496) E2 (PGE2) metabolite is crucial for the accurate interpretation of preclinical pharmacokinetic and pharmacodynamic data and its extrapolation to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate cross-species comparisons.
Introduction to this compound Metabolism
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1] However, PGE2 has a very short half-life in circulation, making its direct measurement challenging for assessing its biosynthesis and in vivo activity.[2] The primary circulating metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (PGEM), is also unstable.[3][4]
To overcome this, analytical methods have been developed that utilize the conversion of PGEM and its degradation products into a single, stable bicyclo compound, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo PGE2 (this compound or bicyclo-PGEM), through alkalinization of plasma samples.[3] The measurement of this compound thus provides a reliable index of in vivo PGE2 production. This compound is a stable breakdown product of both PGE2 and 13,14-dihydro-15-keto PGE2.
While the formation of this compound from PGE2 is well-documented, data on the subsequent metabolism of this compound itself across different species is limited. This guide synthesizes the available information to highlight known species differences and provide a framework for further investigation.
This compound Formation Pathway
The metabolic cascade from PGE2 to the stable this compound is a critical consideration in its analysis. The pathway involves enzymatic degradation of PGE2 followed by a chemical conversion to the stable bicyclo form for measurement.
Cross-Species Comparison of this compound Plasma Concentrations
While direct comparative metabolic data for this compound is scarce, plasma concentrations of its precursor, bicyclo-PGEM, have been reported in several species, providing an indirect comparison of PGE2 turnover.
| Species | Mean Plasma Bicyclo-PGEM Concentration (pg/mL) | Reference |
| Human | 8.8 ± 0.9 | |
| Rhesus Monkey | 30.0 ± 6.0 | |
| Rabbit | 12.0 ± 2.0 | |
| Sheep | 141.0 ± 32.0 |
Data presented as mean ± SEM.
In Vitro Metabolism of Bicyclic Compounds: A Surrogate View
Such findings underscore the importance of conducting direct comparative studies for this compound to accurately predict its human pharmacokinetics from preclinical data. The general principles of species differences in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, are well-established and likely contribute to variations in this compound metabolism.
Experimental Protocols
Standardized in vitro assays are essential for generating comparative metabolic data. Below are detailed methodologies for microsomal and plasma stability assays, which are critical for evaluating the metabolic fate of compounds like this compound.
Microsomal Stability Assay
This assay determines the in vitro intrinsic clearance of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Objective: To measure the rate of disappearance of this compound when incubated with liver microsomes from different species (human, monkey, rat, dog).
Materials:
-
This compound
-
Pooled liver microsomes (human, monkey, rat, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Add this compound to the reaction mixture to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation or chemical instability.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to metabolism.
Objective: To determine the stability of this compound in plasma from different species (human, monkey, rat, dog).
Materials:
-
This compound
-
Pooled plasma (with anticoagulant, e.g., heparin) from human, monkey, rat, and dog
-
Phosphate buffer
-
Acetonitrile or other suitable organic solvent
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Add the stock solution to plasma to achieve the desired final concentration (e.g., 1 µM), minimizing the amount of organic solvent.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma.
-
Stop the reaction by adding a cold organic solvent containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
Data Analysis:
-
The percentage of the compound remaining is calculated at each time point relative to the concentration at time zero.
-
The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
Conclusion and Future Directions
The measurement of this compound is a critical tool for understanding the role of PGE2 in health and disease. While direct comparative metabolic data for this compound across humans, monkeys, rats, and dogs is currently limited, the available information on plasma concentrations of its precursor and the established methodologies for in vitro metabolic assays provide a solid foundation for future studies.
Significant species differences in drug metabolism are common, and it is reasonable to anticipate that the metabolic fate of this compound may also vary between preclinical species and humans. Therefore, conducting head-to-head in vitro metabolism studies using liver microsomes and plasma from these species is highly recommended. The resulting data on metabolic stability, metabolite identification, and the enzymes involved will be invaluable for building accurate pharmacokinetic models and improving the translation of preclinical findings to clinical development.
References
- 1. Effects of bisacodyl on cAMP and prostaglandin E2 contents, (Na + K) ATPase, adenyl cyclase, and phosphodiesterase activities of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 metabolism in rat brain: Role of the blood-brain interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Bicyclo-PGE2: A Stable Biomarker for Predicting Cancer Risk and Therapeutic Response
A comparative guide for researchers and drug development professionals on the utility of bicyclo-prostaglandin E2 (bicyclo-PGE2) as a predictive biomarker in cancer research. This guide provides an objective comparison of this compound with other established biomarkers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction: The Promise of a Stable Prostaglandin Metabolite
Prostaglandin E2 (PGE2) is a key signaling molecule involved in inflammation and has been strongly implicated in the development and progression of various cancers.[1][2] It promotes tumor growth, angiogenesis (the formation of new blood vessels), and metastasis, while also suppressing the immune system's ability to fight cancer cells.[1][2] However, PGE2 itself is highly unstable, making it a challenging biomarker to measure accurately in clinical settings.
This compound is a stable, chemically transformed breakdown product of PGE2 and its metabolites. Its stability makes it a more reliable and quantifiable surrogate for assessing the systemic production of PGE2. This guide will delve into the evidence supporting this compound (often measured as part of total urinary PGE metabolites or PGE-M) as a predictive biomarker in oncology.
Performance of this compound as a Predictive Biomarker
Numerous studies have investigated the association between elevated levels of urinary PGE metabolites (PGE-M), of which this compound is a major stable component, and the risk and progression of several cancers. The data consistently show a positive correlation, suggesting its potential as a predictive biomarker.
Quantitative Data Summary
The following tables summarize key findings from studies evaluating urinary PGE-M as a cancer biomarker.
Table 1: Association of Urinary PGE-M Levels with Cancer Risk
| Cancer Type | Study Population | Key Finding | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Citation(s) |
| Pancreatic Cancer | 722 subjects (239 cases, 483 controls) | Increased risk with higher PGE-M levels. | OR: 1.94 (1.07–3.51) for highest vs. lowest quartile | [3] |
| Breast Cancer (postmenopausal, normal weight) | 504 cases, 1,082 controls | Increased risk with higher PGE-M levels. | HR: 2.32 (1.24–4.41) for highest vs. lowest quartile | |
| Gastric Cancer | 153 cases, 153 controls | Increased risk with higher PGE-M levels. | OR: 1.98 (0.95–4.13) for highest vs. lowest quartile | |
| Head and Neck Squamous Cell Carcinoma | Ever smokers | Higher PGE-M associated with increased risk of disease progression and death. | HR for progression: 4.76 (1.31, 17.30); HR for death: 9.54 (1.17, 77.7) for high vs. low levels |
Table 2: Urinary PGE-M Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | Patient Group | Median Urinary PGE-M Level (ng/mg creatinine) | Control Group | Median Urinary PGE-M Level (ng/mg creatinine) | Citation(s) |
| Gastric Cancer | Cases | 6.4 | Controls | 5.4 | |
| Head and Neck Squamous Cell Carcinoma | Cases with progression | 21.7 | Cases without progression | 13.35 | |
| Non-Small Cell Lung Cancer | Patients | Significantly increased | Healthy Volunteers | 15.4 µg/g Cr |
Table 3: this compound/Urinary PGE-M as a Predictor of Therapeutic Response
| Cancer Type | Therapy | Biomarker Change | Outcome | Citation(s) |
| Non-Small Cell Lung Cancer | Adjuvant chemotherapy | Increase in postoperative PGE-MUM levels | Independent prognostic factor for worse survival | |
| Non-Small Cell Lung Cancer | COX-2 inhibitor (celecoxib) | Dramatic reduction in PGE-M levels | Implies COX-2 contribution to PGE2 overproduction | |
| Head and Neck Squamous Cell Carcinoma | Not specified | High baseline urinary PGE-M | Significantly greater risk of disease progression and death | |
| African American Men with Prostate Cancer | No regular aspirin (B1665792) use | Higher PGE-M | Associated with all-cause mortality (HR: 2.04) |
Comparison with Other Cancer Biomarkers
While this compound shows promise, it is important to consider its performance in the context of other established and emerging cancer biomarkers.
Table 4: Comparison of this compound (as Urinary PGE-M) with Other Predictive Biomarkers
| Biomarker | Cancer Type(s) | Sample Type | Advantages | Disadvantages |
| This compound (Urinary PGE-M) | Pancreatic, Breast, Gastric, Lung, Head & Neck | Urine | Non-invasive, stable analyte, reflects systemic inflammation and COX-2 activity. | Less specific to tumor tissue, can be influenced by other inflammatory conditions. |
| KRAS mutations | Colorectal, Lung, Pancreatic | Tumor tissue, ctDNA | Highly specific for predicting response to EGFR-targeted therapies. | Requires invasive biopsy or sensitive liquid biopsy techniques. |
| HER2 amplification/overexpression | Breast, Gastric | Tumor tissue | Well-established for predicting response to HER2-targeted therapies. | Requires tissue biopsy and specialized testing (IHC/ISH). |
| PD-L1 expression | Various (e.g., Lung, Melanoma, Gastric) | Tumor tissue | Predictive of response to immune checkpoint inhibitors. | Expression can be heterogeneous and dynamic; scoring methods can vary. |
| Microsatellite Instability (MSI) | Colorectal, Endometrial, Gastric | Tumor tissue | Strong predictor of response to immune checkpoint inhibitors. | Present in a smaller subset of patients for many cancer types. |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a clinical biomarker. The standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Urinary this compound (as part of PGE-M) by LC-MS/MS
This protocol is a representative example based on methodologies described in the literature.
1. Sample Collection and Storage:
-
Collect spot urine samples.
-
Immediately freeze and store samples at -80°C until analysis to ensure stability.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Centrifuge to remove particulate matter.
-
Add an internal standard (e.g., deuterated PGE2) to each sample for accurate quantification.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a low-to-high polarity solvent gradient (e.g., water followed by hexane) to remove interfering substances.
-
Elute the prostaglandins (B1171923) with a solvent of higher elution strength, such as ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
The gradient is optimized to separate this compound from other urinary components and isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the role of this compound.
PGE2 Signaling Pathway in Cancer
The following diagram illustrates the synthesis of PGE2 and its downstream signaling pathways that contribute to cancer progression.
Caption: The COX-2 enzyme converts arachidonic acid to PGE2, which then activates EP receptors to promote cancer.
Experimental Workflow for this compound Biomarker Analysis
This diagram outlines the typical workflow for a clinical study evaluating this compound as a predictive biomarker.
Caption: A standard workflow for analyzing urinary this compound as a cancer biomarker.
Conclusion
This compound, measured as a key component of urinary PGE metabolites, is a promising non-invasive biomarker for cancer risk assessment and prediction of therapeutic response. Its stability overcomes the limitations of measuring PGE2 directly. The presented data indicate a strong association between elevated urinary PGE-M levels and increased risk and poorer prognosis in several cancers. While further validation and direct comparison with other biomarkers in large, prospective clinical trials are needed, the existing evidence strongly supports the continued investigation of this compound as a valuable tool in personalized oncology. The detailed experimental protocol and workflows provided in this guide offer a foundation for researchers to incorporate this promising biomarker into their cancer research studies.
References
Plasma Bicyclo-PGE2 as a Surrogate Marker for Tissue-Specific PGE2 Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer progression.[1] Its short half-life in circulation, however, makes direct and reliable measurement in plasma challenging.[2][3] This has led to the use of more stable metabolites as surrogate markers for systemic PGE2 production. Among these, bicyclo-PGE2, a stable derivative of the primary PGE2 metabolite, 13,14-dihydro-15-keto-PGE2 (PGEM), has emerged as a reliable indicator of systemic PGE2 levels.[2] This guide provides a comparative overview of plasma this compound and its correlation with tissue-specific PGE2 production, supported by experimental data and detailed methodologies.
Correlation of Plasma this compound with Tissue-Specific PGE2: An Overview
While plasma this compound reflects systemic PGE2 synthesis, local tissue concentrations of PGE2 can be significantly higher, particularly in environments with active inflammation or tumorigenesis.[3] The direct correlation between plasma this compound and PGE2 levels in specific tissues is not extensively documented in single comprehensive studies. However, by compiling data from various preclinical and clinical investigations, a general understanding of this relationship can be established. Tissues with high inflammatory cell infiltration or tumor microenvironments are known to be significant sources of PGE2 production.
Quantitative Data Summary
The following tables summarize quantitative data on plasma this compound (or its precursor PGEM) and tissue-specific PGE2 concentrations from various studies. It is important to note that these values are compiled from different studies and do not represent direct correlations from the same cohort.
Table 1: Plasma this compound/PGEM Concentrations in Human Studies
| Condition | Analyte | Plasma Concentration (pg/mL) | Study Population | Reference |
| Healthy Controls | PGEM | 51.6 ± 30.4 | Non-diabetic individuals | |
| Type 2 Diabetes | PGEM | 101.5 ± 39.1 | Patients with Type 2 Diabetes | |
| Healthy Controls | PGE2 | 2.65 ± 0.69 | Normal control subjects | |
| Chronic Active Hepatitis | PGE2 | 9.07 ± 5.89 | Patients with chronic active hepatitis | |
| Kawasaki Disease (acute) | PGE2 | 355 ± 32 | Pediatric patients | |
| Kawasaki Disease (post-IVIG) | PGE2 | 511 ± 72 | Pediatric patients |
Table 2: Tissue-Specific PGE2 Concentrations
| Tissue | Condition | PGE2 Concentration | Species | Reference |
| Colorectal Carcinoma | Human | Correlation with CSC markers | Human | |
| Inflamed Paw Tissue | Adjuvant-induced arthritis | 9.3 ± 1.8 ng/paw | Rat | |
| Non-injected Paw Tissue | Control | 0.3 ± 0.08 ng/paw | Rat | |
| Renal Lymph | Basal | 394 ± 115 pg/mL | Dog | |
| Renal Venous Plasma | Basal | 276 ± 55 pg/mL | Dog |
Signaling Pathways and Experimental Workflows
To understand the dynamics of PGE2 production and its measurement, it is crucial to visualize the underlying biological pathways and experimental procedures.
PGE2 Synthesis and Metabolism Pathway
Prostaglandin E2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway and is subsequently metabolized to more stable compounds for systemic circulation and excretion.
Caption: PGE2 synthesis from arachidonic acid in tissues and its subsequent metabolism in circulation.
Experimental Workflow for Plasma this compound and Tissue PGE2 Measurement
The accurate quantification of plasma this compound and tissue PGE2 requires specific and sensitive analytical methods.
Caption: Workflow for measuring plasma this compound and tissue PGE2.
Experimental Protocols
Measurement of Plasma this compound (PGEM)
A common method for the determination of plasma this compound is through radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) following chemical conversion of its precursor, PGEM.
-
Sample Collection and Preparation :
-
Blood is collected in tubes containing an anticoagulant and a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Plasma is separated by centrifugation and stored at -80°C.
-
-
Alkalinization :
-
Plasma samples are treated with a strong base (e.g., NaOH) and heated to convert the unstable PGEM into the stable this compound derivative.
-
-
Extraction (Optional) :
-
For samples with low concentrations, a solid-phase extraction step may be employed to concentrate the analyte and remove interfering substances.
-
-
Quantification :
-
Radioimmunoassay (RIA) : The sample containing this compound is incubated with a specific antibody and a radiolabeled this compound tracer. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This competitive immunoassay involves the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly specific and sensitive method can also be used for the quantification of this compound, often following extraction and derivatization.
-
Measurement of Tissue-Specific PGE2
The measurement of PGE2 in tissue samples requires homogenization and extraction prior to quantification.
-
Sample Collection and Homogenization :
-
Tissue biopsies are immediately snap-frozen in liquid nitrogen or placed in a buffer containing a COX inhibitor to halt enzymatic activity.
-
The tissue is then homogenized in a suitable buffer.
-
-
Extraction :
-
PGE2 is extracted from the tissue homogenate using solid-phase extraction cartridges (e.g., C18).
-
-
Purification :
-
Further purification can be achieved using high-performance liquid chromatography (HPLC) to separate PGE2 from other eicosanoids and interfering lipids.
-
-
Quantification :
-
ELISA : A competitive ELISA is a commonly used method for quantifying PGE2 in purified tissue extracts.
-
LC-MS/MS : This is the gold standard for PGE2 quantification due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple eicosanoids.
-
Conclusion
Measuring plasma this compound is a reliable method for assessing systemic PGE2 production, offering a stable and sensitive alternative to the direct measurement of the parent compound. While a direct quantitative correlation across various tissues is not yet fully established in the literature, elevated plasma this compound levels are generally indicative of increased overall PGE2 synthesis, which is often driven by localized production in inflamed or cancerous tissues. For tissue-specific insights, direct measurement of PGE2 in the tissue of interest remains essential. The choice of analytical method depends on the required sensitivity, specificity, and the biological matrix being analyzed, with LC-MS/MS offering the highest level of accuracy for both plasma and tissue measurements. This guide provides researchers with the foundational knowledge and methodologies to approach the complex task of correlating systemic and tissue-specific PGE2 levels in their studies.
References
Bicyclo-PGE2: A Stable and Reliable Biomarker for Therapeutic Monitoring of Prostanoid-Modulating Therapies
For researchers, scientists, and drug development professionals, the accurate measurement of prostaglandin (B15479496) E2 (PGE2) activity is crucial for evaluating the efficacy and pharmacodynamics of a wide range of therapies. However, the inherent instability of PGE2 and its primary metabolites in biological matrices presents a significant challenge for reliable therapeutic monitoring. This guide provides a comprehensive comparison of bicyclo-PGE2 with alternative methods, supported by experimental data and detailed protocols, to establish its utility as a robust therapeutic monitoring tool.
Prostaglandin E2 is a key lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, pain, fever, and cancer. Consequently, many therapeutic agents are designed to modulate the PGE2 signaling pathway, either by inhibiting its synthesis (e.g., non-steroidal anti-inflammatory drugs, NSAIDs) or by targeting its receptors (EP receptor agonists/antagonists). Effective therapeutic monitoring of these drugs requires a biomarker that accurately reflects the in vivo production of PGE2.
The Challenge of Measuring PGE2 and the this compound Solution
Direct measurement of PGE2 in plasma is often unreliable due to its extremely short half-life, estimated to be around 1.5 minutes.[1] Its primary plasma metabolite, 13,14-dihydro-15-keto-PGE2 (PGEM), is also unstable, with a half-life of approximately 9 minutes, and is prone to degradation.[1] This instability has historically hindered the development of dependable assays for systemic PGE2 production.[2]
To overcome this, a method was developed to convert the unstable PGEM and its degradation products into a single, stable compound: 11-deoxy-13,14-dihydro-15-keto-11β,16ε-cyclo PGE2, commonly known as this compound.[2] This is achieved through a simple base-catalyzed (alkalinization) chemical transformation of plasma or urine samples.[2] The resulting this compound is highly stable, with a shelf life of at least two years when stored appropriately, making it an ideal analyte for quantifying systemic PGE2 biosynthesis.[3]
Comparative Analysis of Therapeutic Monitoring Tools for PGE2 Pathway
The selection of a biomarker for therapeutic monitoring depends on several factors, including its stability, the sensitivity and specificity of the detection method, and its clinical relevance. The following table provides a quantitative comparison of this compound with direct PGE2 measurement and its major urinary metabolite, PGE-M.
| Parameter | This compound (from plasma PGEM) | Direct PGE2 | PGE-M (Urinary Metabolite) |
| Analyte Stability | High (stable end-product after chemical conversion)[2][3] | Very Low (Half-life ~1.5 min in plasma)[1] | High (Stable end-metabolite)[4][5] |
| Typical Biological Matrix | Plasma[2] | Plasma, Serum, Cell Culture Supernatants | Urine[4][5][6][7] |
| Normal Concentration Range (Healthy Adults) | Plasma: Varies by species, reported in pg/mL range in humans[2] | Plasma: Low pg/mL range | Urine: 6.0-10.4 ng/mg creatinine (B1669602) (varies by sex)[6] |
| Pathological Concentration Range | Elevated in some cancers[8] | Elevated at sites of inflammation and in certain diseases[9][10] | Elevated in various cancers and inflammatory conditions[4][5][7] |
| Common Assay Methods | Radioimmunoassay (RIA), ELISA, LC-MS/MS | ELISA, LC-MS/MS | LC-MS/MS, ELISA |
| Reported Assay Sensitivity (Lower Limit of Quantification) | RIA: ~1 pg[2] | ELISA: ~18.75-41.4 pg/mL; LC-MS/MS: ~20 pg/mL[11][12][13] | LC-MS/MS: Method dependent, highly sensitive[6] |
| Reported Assay Precision (CV%) | RIA: Intra-assay 9.8%, Inter-assay 15.3%[2] | ELISA: Intra-assay <10%, Inter-assay <13%[13] | Method dependent |
| Key Advantage | Reflects systemic PGE2 production from an easily accessible and stable analyte.[1][2] | Measures the active molecule directly at the site of action (in specific matrices). | Non-invasive sample collection and reflects systemic PGE2 production over time.[6] |
| Key Disadvantage | Requires a chemical conversion step prior to analysis.[2] | In vivo instability leads to unreliable measurements of systemic production.[2] | May not reflect acute changes in PGE2 production as readily as plasma markers. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the PGE2 signaling pathway, the metabolic fate of PGE2 leading to the formation of this compound, and a typical experimental workflow for therapeutic monitoring using this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by Radioimmunoassay (RIA)
This protocol is a summary of the principles described in the literature for the RIA of this compound.[2]
1. Sample Preparation and Conversion to this compound:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor to prevent ex vivo PGE2 synthesis.
-
Centrifuge to separate plasma and store at -70°C until analysis.[8]
-
For the conversion, an aliquot of plasma is treated with a strong base (e.g., NaOH) and incubated at an elevated temperature to drive the quantitative conversion of PGEM and its degradation products to the stable this compound form.[2]
-
Neutralize the sample with acid following incubation.
2. Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
In assay tubes, add the prepared plasma sample (containing this compound), a fixed amount of radiolabeled this compound (e.g., tritiated), and a specific rabbit antiserum against this compound.[2]
-
The assay is based on the principle of competitive binding, where the unlabeled this compound in the sample competes with the radiolabeled this compound for a limited number of antibody binding sites.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the antibody-bound fraction from the free fraction (e.g., using a precipitating antibody or charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
3. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radiolabel from the standard curve.
Protocol 2: General Principle for Quantification of Prostanoids by LC-MS/MS
This protocol outlines the general steps for quantifying prostanoids like PGE2 or its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][12][14][15]
1. Sample Preparation and Extraction:
-
Collect the biological sample (e.g., plasma, urine, cell culture supernatant).
-
To prevent degradation and peroxidation, add antioxidants (e.g., BHT) and acidify the sample.[12]
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGE2) to account for extraction losses and matrix effects.[12][15]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the prostanoids from the sample matrix.[12]
-
Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solution.[12]
2. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system. A C18 reverse-phase column is commonly used for separation.[15]
-
The prostanoids are separated based on their physicochemical properties as they pass through the column with a specific mobile phase gradient.
-
The eluent from the LC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.
-
The mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest and a characteristic product ion that is formed upon fragmentation. This highly specific detection method minimizes interference from other molecules in the sample.[15]
3. Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of the prostanoid.
-
The concentration of the prostanoid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The inherent instability of PGE2 and its primary metabolites makes their direct measurement for therapeutic monitoring a significant challenge. This compound, a stable derivative of the major circulating PGE2 metabolite, offers a robust and reliable alternative. By converting the unstable precursors into a single, stable analyte, the measurement of this compound in plasma provides a time-integrated and accurate assessment of systemic PGE2 production. This makes it an invaluable tool for researchers and clinicians in the development and monitoring of therapies that target the cyclooxygenase and prostaglandin pathways. While urinary PGE-M offers a non-invasive alternative, plasma this compound may be more suitable for assessing more acute changes in PGE2 synthesis. The choice of biomarker and analytical method should be guided by the specific requirements of the therapeutic intervention and the clinical or research question being addressed.
References
- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Increased levels of urinary PGE-M, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary PGE-M: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma levels and urinary excretion of prostaglandins in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary Prostaglandin E2 Excretion and the Risk of Cardiovascular and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.cn [arigobio.cn]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo-PGE2 in the Landscape of Urinary Prostaglandin Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of systemic prostaglandin (B15479496) E2 (PGE2) production is crucial for understanding inflammatory processes and disease pathogenesis. Urinary metabolites of PGE2 offer a non-invasive window into this system. This guide provides a detailed comparison of major urinary prostaglandin E2 metabolites, with a special focus on the role and context of bicyclo-PGE2.
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, its extremely short half-life in circulation makes direct measurement impractical for assessing its systemic production. Consequently, researchers turn to its more stable downstream metabolites excreted in urine. The most widely accepted and utilized biomarker for systemic PGE2 production is its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as PGE-M or tetranor-PGEM.[1][2]
The term "this compound" arises in two distinct contexts within prostaglandin research, which can be a source of confusion. Firstly, it refers to a stable, non-enzymatic breakdown product of 13,14-dihydro-15-keto PGE2, which is the primary metabolite of PGE2 in plasma. While this endogenous this compound is a stable molecule, its utility and quantification as a urinary biomarker for systemic PGE2 production are not well-established in the scientific literature.
Secondly, and more commonly in the context of urinary analysis, a "bicyclic" form of PGE-M (tetranor-PGEM) is intentionally created in the laboratory. This chemical conversion, typically through alkali treatment, produces a highly stable derivative that is then measured, particularly in immunoassays such as radioimmunoassay (RIA) and chemiluminescent enzyme immunoassay (CLEIA).[3][4] This distinction is critical: the measured analyte is a derivative of PGE-M, not the endogenous this compound.
Comparative Data of Urinary PGE2 Metabolites
The following table summarizes key characteristics of the primary urinary metabolite PGE-M (tetranor-PGEM) and discusses this compound in its known contexts.
| Feature | PGE-M (tetranor-PGEM) | This compound (Endogenous Metabolite) | Unmetabolized PGE2 |
| Description | Major urinary metabolite of PGE2.[1][2][5] | A stable, non-enzymatic breakdown product of the primary plasma metabolite of PGE2 (13,14-dihydro-15-keto PGE2). | The parent prostaglandin. |
| Utility as a Biomarker | Widely accepted as the most reliable urinary biomarker for systemic PGE2 production.[2] | Not established as a routine urinary biomarker for systemic PGE2 production. | Poor biomarker for systemic production due to very short half-life and significant contribution from the urinary tract itself.[6][7] |
| Typical Urinary Levels (Healthy Adults) | 6.0 ± 0.7 ng/mg creatinine (B1669602) (females), 10.4 ± 1.5 ng/mg creatinine (males).[1] Median of 4.25 ng/mg creatinine (females) and 8.59 ng/mg creatinine (males).[8] | Data on endogenous urinary levels are not readily available in the literature. | Levels can be influenced by local production in the urinary tract.[6][7] |
| Analytical Methods | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (RIA, CLEIA) after conversion to a bicyclic derivative.[1][3] | Commercially available as a standard for research purposes. | Immunoassays (ELISA), LC-MS/MS.[6] |
| Stability | Considered stable for measurement, though some degradation can occur during long-term storage.[3] Conversion to a bicyclic form for immunoassays enhances stability.[3] | Chemically stable.[9][10] | Highly unstable with a very short half-life. |
Signaling and Metabolic Pathways
The production of urinary PGE2 metabolites begins with the synthesis of PGE2 from arachidonic acid by cyclooxygenase (COX) enzymes. PGE2 is then rapidly metabolized in the circulation and further processed before excretion in the urine.
References
- 1. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E-Major Urinary Metabolite (PGE-MUM) as a Tumor Marker for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of urinary prostaglandin E2 metabolite as a biomarker in infants with fever due to viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine PGE-M: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Safe Disposal of bicyclo-PGE2: A Procedural Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of bicyclo-PGE2, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety protocols. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a stable metabolite of prostaglandin (B15479496) E2 (PGE2). Adherence to these guidelines will help mitigate risks, ensure a safe laboratory environment, and maintain compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat should be worn at all times.
Handling:
-
All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation.[3]
-
Minimize the generation of dust if handling the solid form.
Key Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 109826-53-1 | |
| Molecular Formula | C₂₀H₃₀O₄ | |
| Molecular Weight | 334.5 g/mol | |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297). | |
| Storage | Store at -20°C or -70°C. | |
| Transport | Classified as a Dangerous Good for transport. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's designated hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Liquid Waste:
-
Any solutions containing this compound, including rinsate from cleaning contaminated labware, must be collected in a designated hazardous liquid waste container.
-
Do not mix with incompatible waste streams. Halogenated and non-halogenated organic solvents should generally be collected in separate containers. Given that this compound is often supplied in methyl acetate (a non-halogenated solvent), it should be disposed of in the appropriate non-halogenated solvent waste stream.
-
-
Solid Waste:
-
Collect any solid this compound residues and contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof hazardous solid waste container.
-
-
Contaminated Labware:
-
Disposable Items: Grossly contaminated disposable items should be placed in the designated solid hazardous waste container.
-
Non-Disposable Glassware: Decontaminate by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The resulting rinsate must be collected as hazardous liquid waste.
-
2. Waste Container Management:
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure, threaded cap. The original container may be used if it is in good condition.
-
Do not use food or beverage containers for waste collection.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound" (avoid abbreviations), the solvent (e.g., "in Methyl Acetate"), and an indication of the hazards (e.g., "Flammable," "Toxic").
-
Include the name of the Principal Investigator (PI) and the laboratory location.
-
-
Storage:
-
Keep waste containers securely closed except when actively adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are stored away from incompatible materials.
-
Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
-
3. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department.
-
Follow all institutional procedures for waste pickup requests.
Emergency Procedures
-
Spills:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
-
Fire:
-
Use a fire extinguisher appropriate for organic chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for bicyclo-Prostaglandin E2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling bicyclo-Prostaglandin E2 (bicyclo-PGE2). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental protocols.
Hazard Identification and Safety Precautions
This compound is a stable breakdown product of the Prostaglandin (B15479496) E2 (PGE2) metabolite, 13,14-dihydro-15-keto PGE2.[1][2][3] While specific toxicity data for this compound is limited, it should be handled with the same precautions as other prostaglandin analogs due to their potent biological activity. Prostaglandin E2 is classified as harmful if swallowed and may pose risks to fertility or an unborn child.
Summary of Hazard Information for Structurally Related Prostaglandins (B1171923):
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Reproductive Toxicity | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment. The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect against splashes.
-
Protective Clothing: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a disposable gown is recommended.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fit-tested N95 respirator or a chemical fume hood should be used.
Operational Plan: Step-by-Step Handling Procedures
The following is a generalized protocol for handling this compound, based on common laboratory procedures such as those used in ELISA or LC-MS/MS sample preparation.[4][5]
-
Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents, including pipettes, tubes, solvents, and the this compound standard.
-
Don the appropriate personal protective equipment as outlined above.
-
-
Reconstitution and Aliquoting:
-
If working with a lyophilized powder, carefully open the vial in a fume hood to avoid inhalation of airborne particles.
-
Reconstitute the compound using the recommended solvent to a stock concentration.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Sample Preparation:
-
When adding this compound to biological samples (e.g., plasma, cell culture supernatants), perform the work over a spill tray to contain any potential leaks.
-
For extraction procedures involving organic solvents, ensure adequate ventilation, preferably within a chemical fume hood.
-
-
Incubation and Analysis:
-
During incubation steps, ensure all plates or tubes are properly sealed to prevent evaporation and contamination.
-
Handle all analytical instruments, such as plate readers or mass spectrometers, according to the manufacturer's instructions.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove and properly dispose of gloves, then wash hands thoroughly with soap and water.
-
Experimental Workflow for this compound Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, must be collected in a designated, leak-proof chemical waste container.
-
Liquid waste containing this compound, including unused stock solutions and solvent washes, should be collected in a separate, sealed, and clearly labeled waste container.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" sticker.
-
The label should clearly identify the contents, including "bicyclo-Prostaglandin E2" and any solvents present.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or related materials down the drain or in the regular trash.
-
Prostaglandin E2 Signaling Pathway
This compound is a stable metabolite used to estimate the in vivo biosynthesis of its parent compound, PGE2. PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The activation of these receptors triggers diverse downstream signaling cascades.
Caption: Simplified PGE2 signaling pathways via EP receptors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
